Product packaging for 2-Nitro-5-piperidinophenol(Cat. No.:CAS No. 157831-75-9)

2-Nitro-5-piperidinophenol

Cat. No.: B128972
CAS No.: 157831-75-9
M. Wt: 222.24 g/mol
InChI Key: DDKAQSBPHIORAR-UHFFFAOYSA-N
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Description

2-Nitro-5-piperidinophenol is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B128972 2-Nitro-5-piperidinophenol CAS No. 157831-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKAQSBPHIORAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379056
Record name 2-nitro-5-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157831-75-9
Record name 2-nitro-5-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-piperidinophenol, a valuable chemical intermediate in various research and development applications. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. This document details the synthetic pathway, experimental protocols, and relevant data to support the practical application of this synthesis in a laboratory setting.

Synthetic Pathway and Core Concepts

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution. In this reaction, a nucleophile—in this case, piperidine—displaces a leaving group on an aromatic ring. The reaction is significantly facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.

The most common and effective synthetic route involves the reaction of a 5-halo-2-nitrophenol with piperidine. The halogen atom (fluorine or chlorine) serves as the leaving group. Due to the higher electronegativity of fluorine, 5-fluoro-2-nitrophenol is generally a more reactive substrate compared to its chloro-analogue, often leading to higher yields and milder reaction conditions.

The overall synthetic transformation is depicted in the following workflow:

G cluster_start Starting Materials cluster_reaction Nucleophilic Aromatic Substitution cluster_product Product 5-Halo-2-nitrophenol 5-Halo-2-nitrophenol Reaction Reaction in suitable solvent (e.g., DMF, DMSO) with base (e.g., K₂CO₃) 5-Halo-2-nitrophenol->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 5-fluoro-2-nitrophenol and piperidine.

Materials:

  • 5-Fluoro-2-nitrophenol

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of the limiting reagent).

  • Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
5-Fluoro-2-nitrophenolC₆H₄FNO₃157.10Yellow solid34-37
PiperidineC₅H₁₁N85.15Colorless liquid-9

Table 2: Properties and Characterization of this compound

PropertyValue
CAS Number 157831-75-9
Molecular Formula C₁₁H₁₄N₂O₃
Molar Mass ( g/mol ) 222.24
Appearance Yellow to orange solid
Purity ≥97%
Typical Yield 50-70%
Storage 2-8°C, sealed in dry conditions

Table 3: Spectroscopic Data of this compound (Predicted)

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons (δ 6.0-8.0 ppm), Piperidine protons (δ 1.5-3.5 ppm), Phenolic proton (broad singlet, variable)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Piperidine carbons (δ 20-50 ppm)
IR (cm⁻¹) O-H stretch (broad, ~3400), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1340)
Mass Spectrometry (m/z) [M+H]⁺ ≈ 223.11

Visualization of the Reaction Mechanism

The nucleophilic aromatic substitution proceeds through a well-defined mechanism involving the formation of a Meisenheimer complex. The following diagram illustrates the key steps.

G cluster_mechanism Reaction Mechanism Reactants 5-Fluoro-2-nitrophenol + Piperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack Product_Formation Elimination of Fluoride Meisenheimer->Product_Formation Loss of Leaving Group Product This compound Product_Formation->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution.

This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. Researchers, scientists, and drug development professionals can utilize this information for their laboratory work and further investigations. It is imperative to follow all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Nitro-5-piperidinophenol (CAS No. 157831-75-9). The document collates available data on its physicochemical characteristics, offers hypothetical experimental protocols for its synthesis and analysis based on related compounds, and discusses its potential biological significance by examining its core structural motifs.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound featuring a nitrophenol core and a piperidine moiety. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 157831-75-9 [1]
Molecular Formula C₁₁H₁₄N₂O₃ [1]
Molecular Weight 222.24 g/mol [1]
Melting Point 68-70°C [2]
Topological Polar Surface Area (TPSA) 66.61 Ų [1]
LogP (Predicted) 2.2907 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bonds 2 [1]
SMILES C1CCN(CC1)C2=CC(=C(C=C2)--INVALID-LINK--[O-])O [1]

| InChIKey | DDKAQSBPHIORAR-UHFFFAOYSA-N |[3] |

Spectral and Analytical Data

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 223.10773 147.3
[M+Na]⁺ 245.08967 151.9
[M-H]⁻ 221.09317 150.8
[M+NH₄]⁺ 240.13427 162.3

Data sourced from PubChemLite, calculated using CCSbase.[3]

Experimental Protocols (Hypothetical)

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide proposed methodologies based on standard organic chemistry principles and established methods for structurally related compounds.

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a suitable di-substituted benzene, such as 5-chloro-2-nitrophenol or 5-fluoro-2-nitrophenol, with piperidine. The electron-withdrawing nitro group ortho to the leaving group (halide) activates the ring for nucleophilic attack by the piperidine.

G A Start: 5-Halo-2-nitrophenol (e.g., 5-Chloro-2-nitrophenol) C Reaction Vessel: - Aprotic Polar Solvent (e.g., DMF, DMSO) - Base (e.g., K₂CO₃, Et₃N) - Heat (e.g., 80-120°C) A->C Reactant 1 B Piperidine B->C Reactant 2 D Work-up: 1. Cool reaction mixture 2. Quench with water 3. Extract with organic solvent (e.g., Ethyl Acetate) C->D Reaction Output E Purification: Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) D->E Crude Product F Product: This compound E->F Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Methodology Details:

  • Reaction Setup: To a solution of 5-halo-2-nitrophenol in a suitable aprotic polar solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) to scavenge the resulting hydrohalic acid.

  • Addition of Nucleophile: Add piperidine (typically 1.1 to 1.5 molar equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system, such as a hexane-ethyl acetate gradient, to yield the pure this compound.

For the quantitative analysis of this compound in various matrices, a High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector would be appropriate, similar to methods developed for other nitrophenol compounds.[4]

G A Sample Preparation: - Dissolve in Mobile Phase - Filter (0.45 µm syringe filter) B HPLC System A->B Inject Sample E Detection: UV Detector (λ ≈ 254 nm, 340 nm) B->E Eluent C Mobile Phase: Acetonitrile/Water (Isocratic or Gradient) C->B D Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm) D->B F Data Analysis: - Integrate Peak Area - Quantify vs. Standard Curve E->F Signal

Caption: Proposed workflow for the HPLC-UV analysis of this compound.

Methodology Details:

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (potentially with a small amount of acid like 0.1% formic acid to ensure protonation of the phenol). An isocratic or gradient elution could be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: UV-Vis detector, monitoring at wavelengths where the chromophores (nitrophenol) absorb, such as 254 nm or near the compound's λmax.

  • Analysis: Inject the standards and samples. Identify the peak corresponding to this compound by its retention time.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Potential Biological Activity and Signaling

The biological activity of this compound has not been specifically reported. However, its constituent functional groups—the nitroaromatic system and the piperidine ring—are well-known pharmacophores, suggesting potential areas of biological relevance.

  • Nitroaromatic Compounds: The nitro group is a key feature in many antimicrobial agents.[5] Its biological activity is often dependent on the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in target organisms.[5][6] This activation is typically carried out by nitroreductase enzymes found in anaerobic bacteria and some parasites.[6]

  • Piperidine Derivatives: The piperidine scaffold is a common motif in many biologically active compounds and natural products.[7] Depending on their substitution patterns, piperidines are known to interact with a wide range of biological targets, including acting as glycosidase inhibitors, which is relevant in anti-diabetic and antiviral research.[7]

The primary mechanism of action for many nitroaromatic drugs involves reductive activation. This process is crucial for their cytotoxic effects.

G A Nitroaromatic Compound (R-NO₂) D Nitroso Intermediate (R-NO) A->D 2e⁻ reduction B Nitroreductase Enzyme B->D E Hydroxylamine Intermediate (R-NHOH) B->E C [NAD(P)H → NAD(P)⁺] C->B Electron Donor D->E 2e⁻ reduction F Cytotoxic Effects: - DNA Damage - Oxidative Stress E->F Leads to

Caption: General pathway for the reductive activation of nitroaromatic compounds.

This pathway highlights that the pro-drug (the nitro compound) is relatively inert until it is reduced within a target cell by specific enzymes. The resulting reactive species are responsible for the therapeutic or toxic effects.[5][6] Given this common mechanism, it is plausible that this compound could exhibit biological activity in systems containing appropriate nitroreductases.

References

In-depth Technical Guide: 2-Nitro-5-piperidinophenol (CAS: 157831-75-9)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the synthesis, specific experimental protocols, and biological activity of 2-Nitro-5-piperidinophenol (CAS: 157831-75-9) is not extensively available in publicly accessible scientific literature. This guide provides a summary of available chemical data and presents a generalized overview of potential synthetic and biological considerations based on related chemical structures.

Core Compound Information

This compound is a chemical compound with the CAS number 157831-75-9. It is characterized by a phenol ring substituted with a nitro group and a piperidine moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 157831-75-9N/A
Molecular Formula C₁₁H₁₄N₂O₃N/A
Molecular Weight 222.24 g/mol N/A
Melting Point 68-70 °C[1]
Purity ≥97% (commercially available)N/A
SMILES O=N(=O)c1ccc(cc1O)N1CCCCC1N/A
InChI InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2N/A

Potential Synthesis Strategies

While specific synthesis protocols for this compound are not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the nucleophilic aromatic substitution of a suitable precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Detailed Hypothetical Protocol:

A potential synthesis could involve the reaction of 5-chloro-2-nitrophenol with piperidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would likely be heated to facilitate the nucleophilic aromatic substitution of the chlorine atom by the piperidine nitrogen. Work-up would involve quenching the reaction with water, followed by extraction and purification of the product, likely through crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the presence of the nitroaromatic and piperidine functional groups suggests potential interactions with biological systems. Nitroaromatic compounds are known to have a wide range of biological activities, often related to their electron-withdrawing nature and their ability to undergo bioreduction.[2][3] The piperidine moiety is a common scaffold in many pharmaceuticals and can influence properties such as receptor binding and pharmacokinetics.[4]

Hypothesized Mechanism of Action (General for Nitroaromatic Compounds):

Many nitroaromatic compounds exert their biological effects through enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic or other pharmacological effects.

General Signaling Pathway for Nitroaromatic Compounds Nitroaromatic_Compound Nitroaromatic Compound (e.g., this compound) Nitroreductases Nitroreductases Nitroaromatic_Compound->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediates Cellular_Targets Cellular Targets (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Targets Covalent Binding Oxidative Stress Biological_Effect Biological Effect (e.g., Cytotoxicity) Cellular_Targets->Biological_Effect

Caption: Generalized signaling pathway for nitroaromatic compounds.

Experimental Considerations and Future Research

To elucidate the specific properties and activities of this compound, a series of experimental investigations would be necessary.

Table 2: Proposed Experimental Protocols

ExperimentMethodologyPurpose
Synthesis and Characterization As described in Section 2, followed by NMR, IR, and Mass Spectrometry.To confirm the chemical structure and purity of the synthesized compound.
In Vitro Cytotoxicity Assays MTT or similar assays against a panel of cancer cell lines.To determine if the compound exhibits anti-proliferative activity.
Antimicrobial Screening Broth microdilution or disk diffusion assays against various bacterial and fungal strains.To assess potential antimicrobial properties.
Enzyme Inhibition Assays Assays against relevant enzymes (e.g., kinases, proteases) based on structural similarity to known inhibitors.To identify potential molecular targets.
Mechanism of Action Studies Western blotting for signaling pathway proteins, DNA interaction studies, reactive oxygen species (ROS) assays.To investigate the underlying biological mechanisms if activity is observed.

Experimental Workflow for Biological Evaluation:

Experimental Workflow for Biological Evaluation Start This compound In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Start->In_Vitro_Screening Hit_Identification Active Hit? In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Yes End No Activity Hit_Identification->End No Target_Identification Target Identification (Enzyme Assays, etc.) Mechanism_Studies->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily available chemical compound with limited characterization in the public domain. Based on its chemical structure, it holds potential for biological activity, likely mediated through the bioreduction of its nitro group. Further experimental investigation is required to determine its synthesis, physicochemical properties, and pharmacological profile. The hypothetical frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

Spectral Data Analysis of 2-Nitro-5-piperidinophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for the organic compound 2-Nitro-5-piperidinophenol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound (C11H14N2O3, Molecular Weight: 222.24 g/mol ) suggests several possible adducts that could be observed.

AdductPredicted m/z
[M+H]+223.1077
[M+Na]+245.0896
[M+K]+261.0636
[M+NH4]+240.1343
[M-H]-221.0932
[M+HCOO]-267.0987
[M+CH3COO]-281.1143

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and piperidinyl groups. The following table provides an illustrative representation of the expected chemical shifts (δ) in parts per million (ppm), their multiplicities, and the number of protons.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-phenylpiperidine.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 10.5Singlet1HPhenolic -OH
~ 7.8Doublet1HAromatic H (ortho to NO₂)
~ 7.2Doublet of doublets1HAromatic H (meta to NO₂)
~ 6.9Doublet1HAromatic H (para to NO₂)
~ 3.2Triplet4HPiperidine -CH₂- (adjacent to N)
~ 1.7Multiplet4HPiperidine -CH₂-
~ 1.6Multiplet2HPiperidine -CH₂-
¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will be affected by the attached functional groups.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-phenylpiperidine.

Chemical Shift (δ, ppm)Assignment
~ 160Aromatic C-OH
~ 145Aromatic C-NO₂
~ 140Aromatic C-N (piperidine)
~ 125Aromatic CH
~ 120Aromatic CH
~ 115Aromatic CH
~ 50Piperidine -CH₂- (adjacent to N)
~ 25Piperidine -CH₂-
~ 24Piperidine -CH₂-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and amine functional groups, as well as aromatic C-H and C=C bonds.

Data presented is illustrative and based on characteristic IR absorption frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3600BroadO-H stretch (phenolic)
2850 - 3000MediumC-H stretch (aliphatic)
1590, 1480Medium-StrongC=C stretch (aromatic)
1520 - 1560StrongN-O asymmetric stretch (nitro)
1340 - 1380StrongN-O symmetric stretch (nitro)
1200 - 1300StrongC-N stretch (aromatic amine)
1150 - 1250StrongC-O stretch (phenol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (FT-IR)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer's sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Ionization (ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The sample is ionized by applying a high voltage to a capillary, forming charged droplets that evaporate to produce gas-phase ions.

  • Ionization (EI):

    • Introduce the sample into the ion source, where it is vaporized.

    • The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectral data to elucidate and confirm the structure of this compound.

Spectral_Analysis_Workflow Spectral Data Analysis Workflow for this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structure_Elucidation Structure Elucidation & Verification MS Mass Spectrometry (MS) MS_Interp Determine Molecular Weight & Elemental Formula MS->MS_Interp NMR NMR Spectroscopy (1H, 13C) NMR_Interp Elucidate Carbon-Hydrogen Framework & Connectivity NMR->NMR_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups (OH, NO2, C-N, Aromatic) IR->IR_Interp Proposed_Structure Propose Structure of This compound MS_Interp->Proposed_Structure Structure_Verification Verify Proposed Structure by correlating all spectral data MS_Interp->Structure_Verification NMR_Interp->Proposed_Structure NMR_Interp->Structure_Verification IR_Interp->Proposed_Structure IR_Interp->Structure_Verification Proposed_Structure->Structure_Verification

Spectral data analysis workflow.

This technical guide has provided a detailed overview of the expected spectral data for this compound, including predicted mass spectrometry data and illustrative NMR and IR spectra based on analogous compounds. The provided experimental protocols offer a general framework for acquiring high-quality spectral data for this and similar organic molecules. The logical workflow for spectral analysis underscores the synergistic use of MS, NMR, and IR spectroscopy for unambiguous structure elucidation and characterization. This information serves as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of this compound.

2-Nitro-5-piperidinophenol mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Aspects of 2-Nitro-5-piperidinophenol

Disclaimer: Publicly available scientific literature lacks specific data regarding the mechanism of action, biological targets, and quantitative efficacy of this compound. This guide, therefore, provides a comprehensive overview based on the well-documented activities of its constituent chemical moieties: the nitroaromatic group and the piperidine ring. The proposed mechanisms and experimental workflows are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃. While its specific biological functions are not detailed in current literature, its structure, combining a nitrophenol and a piperidine moiety, suggests potential pharmacological activities. The nitro group is a known pharmacophore in many bioactive compounds, and the piperidine ring is a prevalent scaffold in numerous pharmaceuticals. This document explores the potential mechanism of action of this compound by examining the established roles of these two key components.

The Role of the Nitroaromatic Moiety

The presence of a nitro group on an aromatic ring is a common feature in a variety of biologically active molecules, including those with antibacterial, anticancer, and antiparasitic properties.[1] The mechanism of action for many nitroaromatic compounds is often linked to their bioreduction.

General Mechanism: Bioreduction

In low-oxygen environments, such as those found in certain bacteria or hypoxic tumor cells, the nitro group can undergo a series of reduction reactions, often catalyzed by nitroreductase enzymes. This process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[1] These reactive species can induce cellular damage through various mechanisms, such as:

  • DNA Damage: Covalent binding to DNA, leading to strand breaks and inhibition of replication and transcription.[1]

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage proteins, lipids, and other cellular components.

  • Enzyme Inhibition: Interaction with and inhibition of essential enzymes.

Bioreduction_of_Nitroaromatic cluster_0 Cellular Environment cluster_1 Cellular Damage A Nitroaromatic Compound (R-NO₂) B Nitro Anion Radical (R-NO₂⁻) A->B Nitroreductase + e⁻ C Nitroso Compound (R-NO) B->C + e⁻, + H⁺ F DNA Damage B->F H Lipid Peroxidation B->H D Hydroxylamine (R-NHOH) C->D + e⁻, + H⁺ G Protein Damage C->G E Amine (R-NH₂) D->E + e⁻, + H⁺ D->F

Generalized bioreduction pathway of a nitroaromatic compound.

The Role of the Piperidine Moiety

The piperidine ring is a saturated heterocycle that is a core structural component in a vast array of pharmaceuticals and natural alkaloids.[2][3] Its prevalence in drug design is due to its ability to:

  • Serve as a versatile scaffold: The piperidine ring's conformationally restricted yet flexible nature allows for the precise spatial orientation of functional groups, which is crucial for receptor binding.

  • Influence physicochemical properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can affect the compound's solubility, membrane permeability, and protein binding.

  • Target a wide range of biological receptors: Piperidine derivatives are known to interact with various receptors, including but not limited to opioid, dopamine, serotonin, and muscarinic receptors.[4][5]

Examples of the diverse biological activities of piperidine-containing drugs include antipsychotic, analgesic, antihistaminic, and antiarrhythmic effects.[4]

Hypothesized Mechanism of Action for this compound

Given the absence of specific experimental data, a hypothesized mechanism of action for this compound can be postulated based on its constituent parts:

  • Prodrug Activation via Nitroreduction: The compound may act as a prodrug, remaining relatively inert until it reaches a hypoxic environment where its nitro group is reduced by nitroreductases. The resulting reactive intermediates could then exert cytotoxic effects, suggesting potential applications as an antimicrobial or anticancer agent.

  • Receptor-Mediated Activity: The piperidinophenol portion of the molecule may have an affinity for specific biological receptors. The overall structure could potentially interact with targets such as G-protein coupled receptors or ion channels, leading to a modulation of their activity. The specific nature of this interaction would depend on the three-dimensional conformation of the molecule.

  • Combined Effect: It is also plausible that the compound exhibits a dual mechanism of action, where the piperidine moiety directs the molecule to a specific cellular location or target, and the nitro group is subsequently responsible for the pharmacological effect through bioreduction.

Proposed Experimental Workflow for Elucidation of Mechanism

To determine the actual mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for researchers.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Initial Screening (e.g., cell viability assays) B Determination of Potency (IC₅₀/EC₅₀ values) A->B C Target Identification Assays (e.g., receptor binding, enzyme inhibition) B->C D Cellular Pathway Analysis (e.g., Western blot, qPCR) C->D E Bioreduction Studies (in the presence/absence of nitroreductases) C->E F Analysis of Downstream Effects (e.g., DNA damage assays, ROS measurement) D->F E->F H Efficacy in Animal Models F->H G Pharmacokinetic Studies (ADME) G->H I Toxicology Studies H->I

A hypothetical experimental workflow for investigating a novel compound.

Quantitative Data Summary

As previously stated, there is no specific quantitative data available in the public domain for this compound. For the benefit of researchers, the table below is a template illustrating how such data would be presented if it were available.

ParameterValueCell Line / OrganismAssay ConditionsReference
IC₅₀ (μM) Data not available
EC₅₀ (μM) Data not available
Binding Affinity (Kᵢ, nM) Data not available
MIC (μg/mL) Data not available

Conclusion

This compound is a compound of interest due to its hybrid structure, which contains both a nitroaromatic system and a piperidine scaffold. While its specific mechanism of action remains to be elucidated, the known biological activities of these individual moieties suggest that it could function as a bioreductive prodrug or as a ligand for various biological receptors. The true pharmacological profile of this compound can only be determined through rigorous experimental investigation. The proposed workflow and general mechanistic principles discussed in this guide provide a foundational framework for such future research endeavors.

References

The Biological Versatility of Nitro-Substituted Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted phenols are a class of organic compounds characterized by the presence of one or more nitro groups (-NO₂) attached to a phenol ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the phenol, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of nitro-substituted phenols, focusing on their antioxidant, antimicrobial, and cell signaling modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Antioxidant Activity

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The introduction of a nitro group can modulate this activity. While the electron-withdrawing nature of the nitro group can increase the acidity of the phenolic proton, potentially enhancing radical scavenging, steric hindrance and other electronic effects can also play a role.

Quantitative Antioxidant Activity Data

The antioxidant activity of various nitro-substituted phenols has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify antioxidant potency, with lower values indicating greater activity.

CompoundAssayIC₅₀ (µg/mL)Reference
2-NitrophenolDPPH>100[Source Text]
3-NitrophenolDPPH>100[Source Text]
4-NitrophenolDPPH89[Source Text]
2,4-DinitrophenolDPPH-
2,4,6-Trinitrophenol (Picric Acid)DPPH-

Data to be populated with further findings.

Antimicrobial Activity

Nitro-substituted phenols have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cellular processes through redox cycling, inhibition of essential enzymes, or damage to cell membranes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of nitro-substituted phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4-NitrophenolStaphylococcus aureus-
2-Chloro-4-nitrophenolEscherichia coli-
2,4-DinitrophenolCandida albicans-

Data to be populated with further findings.

Modulation of Cellular Signaling Pathways

Nitro-substituted phenols can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical cascades that have been shown to be influenced by phenolic compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some phenolic compounds are known to inhibit NF-κB activation by interfering with IKK activity or preventing the nuclear translocation of NF-κB. While direct evidence for many nitro-substituted phenols is still emerging, their potential to modulate this pathway is an active area of research.

NF_kB_Pathway cluster_stimulus Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Nitrophenol Nitro-substituted Phenol Nitrophenol->IKK Inhibits (Potential) Nitrophenol->NFkB Inhibits Nuclear Translocation (Potential) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Potential inhibition of the NF-κB signaling pathway by nitro-substituted phenols.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of three main tiers of kinases: MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and MAP kinases (MAPKs). Key MAPK families include ERK, JNK, and p38. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Certain phenolic compounds have been shown to modulate MAPK signaling, although the specific effects of many nitro-substituted phenols are not yet fully elucidated. For instance, dinitrophenols have been observed to affect the p38 MAPK pathway.

MAPK_Pathway cluster_extracellular Extracellular Signal cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Signal Signal MAP3K MAP3K Signal->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAP2K->MAPK Phosphorylates Response Proliferation, Apoptosis, Inflammation MAPK->Response Regulates Nitrophenol Nitro-substituted Phenol Nitrophenol->MAPK Modulates (e.g., Dinitrophenol & p38)

Caption: Potential modulation of the MAPK signaling pathway by nitro-substituted phenols.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the nitro-substituted phenol in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions of the test compound.

  • Reaction: Add a fixed volume of the DPPH solution to each dilution of the test sample. A control containing the solvent and DPPH solution, and a blank containing the solvent and the test sample should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is observed to determine the MIC.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitro-substituted phenol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a known concentration.

  • Preparation of Microtiter Plates: Dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control well (microorganism and broth) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for Biological Activity Screening

A generalized workflow for the initial screening of the biological activity of newly synthesized or isolated nitro-substituted phenols is depicted below. This workflow allows for a systematic evaluation of their antioxidant and antimicrobial properties.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Quantitative Analysis cluster_advanced_studies Advanced Studies cluster_lead_optimization Lead Optimization Compound Nitro-substituted Phenol (Synthesis/Isolation) Antioxidant_Screen Antioxidant Activity (e.g., DPPH Assay) Compound->Antioxidant_Screen Antimicrobial_Screen Antimicrobial Activity (e.g., Disk Diffusion) Compound->Antimicrobial_Screen IC50 IC₅₀ Determination Antioxidant_Screen->IC50 Active Compounds MIC MIC Determination (Broth Microdilution) Antimicrobial_Screen->MIC Active Compounds Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) IC50->Mechanism Toxicity Cytotoxicity/Toxicity Assays IC50->Toxicity MIC->Mechanism MIC->Toxicity Lead_Opt Lead Compound Optimization Mechanism->Lead_Opt Toxicity->Lead_Opt

Caption: A generalized experimental workflow for screening the biological activity of nitro-substituted phenols.

Conclusion

Nitro-substituted phenols represent a promising class of compounds with a wide spectrum of biological activities. Their antioxidant and antimicrobial properties, coupled with their potential to modulate critical cellular signaling pathways, make them attractive candidates for further investigation in the fields of medicine and agricultural science. The systematic approach to screening and characterization outlined in this guide, including quantitative data analysis, detailed experimental protocols, and the visualization of underlying mechanisms, provides a solid framework for advancing our understanding and application of these versatile molecules. Further research is warranted to expand the quantitative data on a broader range of nitro-substituted phenols and to elucidate the precise molecular mechanisms by which they exert their biological effects.

The Piperidine Moiety: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in over 70 FDA-approved drugs, including multiple blockbuster agents, underscores its role as a "privileged scaffold."[1][2][3] This guide provides a technical exploration of the piperidine moiety's multifaceted role in conferring pharmacological activity, focusing on its influence on physicochemical properties, pharmacokinetics, and pharmacodynamics. We will delve into specific case studies, present quantitative data, detail experimental protocols, and visualize key biological and experimental processes.

The Piperidine Scaffold: Structural and Physicochemical Significance

The enduring success of the piperidine ring in drug design stems from a unique combination of structural and physicochemical properties that enhance "druggability."[4]

  • Basic Nitrogen: The nitrogen atom within the piperidine ring is typically basic (pKa of piperidinium ion is ~11.2). At physiological pH (7.4), this nitrogen is largely protonated, which can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.[5] This feature is fundamental to the binding of many piperidine-containing drugs to their receptors.

  • Conformational Flexibility: The sp3-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the "chair" conformation.[6] This conformational flexibility enables the molecule to adapt its three-dimensional shape to fit optimally within the binding pockets of diverse biological targets.[4] Substituents on the ring can exist in either axial or equatorial positions, a feature that medicinal chemists exploit to fine-tune binding affinity and selectivity.[6][7]

  • Lipophilicity and Solubility: The piperidine scaffold provides a lipophilic hydrocarbon framework, which can be modulated by the addition of polar or nonpolar substituents. This allows for precise control over the overall lipophilicity of a drug candidate, a critical parameter for membrane permeability and crossing the blood-brain barrier.[4][8] The basic nitrogen also offers a handle for salt formation, which can significantly improve aqueous solubility and facilitate formulation.[9]

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than many other acyclic amines or other heterocyclic systems.[4] However, the positions adjacent to the nitrogen can be susceptible to metabolism. This understanding allows chemists to introduce modifications, such as spirocyclic systems, to block metabolic pathways and improve the pharmacokinetic profile.[4]

The interplay of these features is visualized in the logical diagram below.

G cluster_piperidine Piperidine Moiety Core Attributes cluster_consequences Pharmacological Consequences Basic Nitrogen (pKa ~11.2) Basic Nitrogen (pKa ~11.2) Ionic Interactions with Target Ionic Interactions with Target Basic Nitrogen (pKa ~11.2)->Ionic Interactions with Target Conformational Flexibility (Chair Form) Conformational Flexibility (Chair Form) Optimal 3D Fit in Binding Pocket Optimal 3D Fit in Binding Pocket Conformational Flexibility (Chair Form)->Optimal 3D Fit in Binding Pocket Tunable Lipophilicity Tunable Lipophilicity Modulated ADME Properties Modulated ADME Properties Tunable Lipophilicity->Modulated ADME Properties Metabolic Stability Metabolic Stability Improved Half-life & Bioavailability Improved Half-life & Bioavailability Metabolic Stability->Improved Half-life & Bioavailability

Figure 1: Core attributes of the piperidine moiety and their pharmacological consequences.

Case Study 1: Risperidone - Modulating CNS Receptor Activity

Risperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Its structure prominently features a piperidine ring, which is integral to its binding affinity for multiple neurotransmitter receptors.[10][11] Risperidone's therapeutic effect is primarily attributed to its potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[10][12]

Quantitative Data: Receptor Binding Affinity

The binding affinity of a compound for its target is a critical quantitative measure of its potency. It is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates higher binding affinity.

ReceptorRisperidone Ki (nM)Haloperidol Ki (nM)Ritanserin Ki (nM)
Dopamine D2 3.13 - 3.3[12][13]1.55[12]>1000
Serotonin 5-HT2A 0.16 - 0.2[10][12]100-2000.30[12]
α1-Adrenergic 0.8[12]10-20-
Histamine H1 2.23[12]1000-
α2-Adrenergic 7.54[12]>1000-
Data compiled from multiple sources.[10][12][13]

This data highlights that risperidone has a very high affinity for 5-HT2A receptors, even greater than its high affinity for D2 receptors. This dual-action profile, facilitated by the piperidine scaffold, is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[11][13]

Signaling Pathways Modulated by Risperidone

Risperidone acts as an antagonist, blocking the downstream signaling of both D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[][15] Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] By blocking this receptor, risperidone prevents this inhibition, thereby modulating downstream pathways controlled by cAMP and Protein Kinase A (PKA).

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Risperidone Risperidone Risperidone->D2R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active CellularResponse Downstream Cellular Response PKA_active->CellularResponse

Figure 2: Antagonism of the Dopamine D2 receptor signaling pathway by Risperidone.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor couples to the Gαq subunit.[7][16] Its activation by serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7] These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[16] Risperidone's antagonism at this receptor dampens this signaling cascade.

G cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gaq Gαq HT2AR->Gaq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gaq->PLC Activates Serotonin Serotonin Serotonin->HT2AR Activates Risperidone Risperidone Risperidone->HT2AR Antagonizes PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Downstream Cellular Response Ca->CellularResponse PKC->CellularResponse

Figure 3: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by Risperidone.

Case Study 2: Fentanyl Analogs - Structure-Activity Relationships at the μ-Opioid Receptor

Fentanyl and its derivatives are potent synthetic opioids whose analgesic effects are mediated primarily through the μ-opioid receptor (μOR). The 4-anilinopiperidine core is the quintessential structural feature of this class of compounds.[17][18] Structure-activity relationship (SAR) studies reveal how modifications to this core dramatically impact binding affinity.

Quantitative Data: SAR of Fentanyl Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of fentanyl derivatives from a competitive radioligand displacement assay at the μOR. IC50 is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Like Ki, a lower IC50 value indicates greater binding potency.

Compound IDModification from Fentanyl (F01)IC50 (nM)
F01 Fentanyl (Parent Compound)1.23
F02 Acyclic piperidine core60.25
F03 3-Methyl (cis)0.23
F04 3-Methyl (trans)9.55
F05 4'-Fluoro (on aniline)0.69
F06 2-Fluoro (on N-phenethyl)0.53
F07 Thiophene bioisostere of N-phenethyl0.07
F08 Carfentanil (4-methoxycarbonyl)0.05
F09 Sufentanil (4-methoxymethyl)0.06
Data adapted from Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[17][19]

This data clearly illustrates key SAR principles:

  • The integrity of the piperidine ring is crucial; replacing it with an acyclic analog (F02) reduces potency by nearly 50-fold.[17]

  • Stereochemistry is vital, as seen in the 3-methyl derivatives (F03 vs. F04), where the cis isomer is significantly more potent.

  • Modifications at the 4-position of the piperidine ring (F08, F09) can lead to exceptionally potent compounds like carfentanil and sufentanil.[17]

The logical workflow for SAR exploration based on the 4-anilinopiperidine scaffold is depicted below.

G Start Start: 4-Anilinopiperidine Scaffold N1_Sub Modify N1 Substituent (e.g., phenethyl vs. thiophenethyl) Start->N1_Sub C3_Sub Modify C3 Position (e.g., add methyl group) Start->C3_Sub C4_Sub Modify C4 Position (e.g., add ester/ether) Start->C4_Sub Aniline_Sub Modify Aniline Ring (e.g., add fluoro group) Start->Aniline_Sub Assay μ-Opioid Receptor Binding Assay (IC50) N1_Sub->Assay Stereo Investigate Stereochemistry (cis vs. trans) C3_Sub->Stereo C4_Sub->Assay Aniline_Sub->Assay Stereo->Assay Analyze Analyze Data & Refine SAR Model Assay->Analyze Analyze->Start Iterate Design

Figure 4: Logical workflow for Structure-Activity Relationship (SAR) studies of 4-anilinopiperidine analogs.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of drug discovery. Below are representative protocols for determining receptor binding affinity and a general scheme for the synthesis of a key piperidine intermediate.

Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a piperidine derivative) for the dopamine D2 receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Receptor Source: Membrane protein preparations from Sf9 or U-2 OS cells expressing human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist containing a piperidine moiety).

  • Test Compound: Piperidine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: (+)-Butaclamol (3 µM).

  • Incubation Buffer: 20 mM HEPES, 6 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.[20]

  • Wash Buffer: Cold PBS (4°C).

  • Filtration Apparatus: Brandel cell harvester with Whatman GF/C glass microfiber filters.

  • Scintillation Fluid: Ultima Gold™ XR or similar.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Preparation: Pre-soak GF/C filters in 0.5% polyethylenimine for at least 1 hour to reduce non-specific binding.

  • Reaction Setup: In triplicate, add the following to 4 ml test tubes (for a final volume of 1 ml):

    • Incubation Buffer.

    • A fixed concentration of [³H]Spiperone (e.g., 0.25 nM).[20]

    • A range of concentrations of the test compound.

    • For total binding tubes: Add vehicle instead of the test compound.

    • For non-specific binding tubes: Add 3 µM (+)-butaclamol instead of the test compound.[20]

  • Initiation: Initiate the reaction by adding the membrane protein preparation (e.g., 25 µg).[20]

  • Incubation: Incubate the reactions for 3 hours at 25°C to reach equilibrium.[20]

  • Termination: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/C filters using the cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters four times with 3 ml of cold wash buffer to remove any remaining unbound radioligand.[20]

  • Quantification: Transfer the filter discs to scintillation vials, add 2 ml of scintillation fluid, and allow them to soak for at least 6 hours.[20]

  • Counting: Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

The workflow for this assay is visualized below.

G A Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffers B Set up Triplicate Reactions: Total, Non-Specific, & Test Compound Wells A->B C Incubate at 25°C for 3 hours B->C D Terminate by Rapid Vacuum Filtration C->D E Wash Filters with Cold PBS (4x) D->E F Add Scintillation Fluid to Filters E->F G Measure Radioactivity (Liquid Scintillation Counter) F->G H Analyze Data: Calculate IC50 and Ki G->H

Figure 5: Experimental workflow for a radioligand competition binding assay.
Protocol: General Synthesis of 4-Anilinopiperidine Core

The 4-anilinopiperidine scaffold is a key intermediate in the synthesis of fentanyl and related analgesics. A common route to this core is the reductive amination of a 1-substituted-4-piperidone with aniline.

Reaction Scheme: 1-N-Benzyl-4-piperidone + Aniline --(Reductive Amination)--> 1-Benzyl-N-phenylpiperidin-4-amine

Materials:

  • 1-N-Benzyl-4-piperidone

  • Aniline

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acetic Acid (catalyst).

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Magnesium sulfate (or sodium sulfate) for drying.

  • Silica gel for column chromatography.

General Procedure:

  • Reaction Setup: To a round-bottom flask charged with 1-N-Benzyl-4-piperidone (1 equivalent) in DCM, add aniline (1.1 equivalents).

  • Imine Formation: Add glacial acetic acid (2 equivalents) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Benzyl-N-phenylpiperidin-4-amine.

  • Debenzylation: The N-benzyl protecting group can be subsequently removed via catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the secondary amine, N-phenylpiperidin-4-amine (4-AP), which can then be further functionalized.

Conclusion

The piperidine moiety is a cornerstone of modern drug discovery, not by chance, but due to its exceptional combination of physicochemical and structural properties.[1][22] Its ability to engage in key receptor interactions, its conformational adaptability, and its capacity to confer favorable pharmacokinetic properties make it an invaluable tool for medicinal chemists.[4] Through quantitative analysis of structure-activity relationships and the application of detailed biochemical and synthetic protocols, researchers can continue to leverage this privileged scaffold to design and develop the next generation of innovative therapeutics for a wide range of diseases.

References

In Silico Toxicity Prediction of 2-Nitro-5-piperidinophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The early identification of potential toxicity is a critical step in the drug development pipeline, preventing late-stage failures and reducing reliance on costly and ethically contentious animal testing. In silico toxicology models offer a rapid, cost-effective, and robust alternative for screening and prioritizing compounds.[1] This technical guide outlines a comprehensive in silico strategy for predicting the toxicity of the novel compound 2-Nitro-5-piperidinophenol. Lacking extensive public toxicological data for this specific molecule, this document focuses on established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and the Adverse Outcome Pathway (AOP) framework, to construct a predictive toxicity profile. Detailed protocols for these methodologies are provided, alongside visualizations of key predictive workflows and mechanistic pathways.

Introduction: The Imperative for Predictive Toxicology

Drug discovery is a high-attrition process, with safety concerns being a primary reason for candidate failure.[2] Traditional in vivo toxicity testing is resource-intensive and raises significant ethical issues.[3] Consequently, the paradigm is shifting towards New Approach Methodologies (NAMs), with in silico computational models at the forefront.[4] These methods use a compound's chemical structure to predict its biological effects, including potential toxicity.[1]

This guide focuses on this compound, a compound for which public toxicological data is sparse. By applying robust in silico frameworks, we can generate actionable hypotheses about its potential hazards, guiding future experimental testing and development decisions. We will explore two core pillars of computational toxicology:

  • Quantitative Structure-Activity Relationship (QSAR): A modeling technique that correlates a compound's structural or physicochemical properties with its biological activity or toxicity.[3]

  • Adverse Outcome Pathway (AOP): A conceptual framework that links a Molecular Initiating Event (MIE) to an Adverse Outcome (AO) through a series of measurable Key Events (KEs).[5]

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is the foundation of any toxicity prediction. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to interact with biological targets.

PropertyValue / PredictionSource
CAS Number 157831-75-9[6]
Molecular Formula C₁₁H₁₄N₂O₃[6]
Molecular Weight 222.24 g/mol [6]
Melting Point 68 - 70 °C[7][8]
XlogP (Predicted) 2.8[9]
Topological Polar Surface Area (TPSA) 66.61 Ų[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 2[6]

Publicly Available Safety & Handling Information: Safety Data Sheets (SDS) indicate that this compound should be handled with care, implying standard laboratory precautions for novel chemical entities. However, they lack specific quantitative toxicity data.[7]

Hazard ClassClassificationSource
Skin Corrosion/Irritation Causes skin irritation[7]
Eye Damage/Irritation Causes serious eye irritation[7]
Respiratory Irritation May cause respiratory irritation[10]
Acute Oral Toxicity Harmful if swallowed (classification for structurally related compounds)[10][11]

Part 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide quantitative predictions for specific toxicity endpoints (e.g., LD50, mutagenicity) by using molecular descriptors as inputs for a statistical model trained on a dataset of structurally similar compounds with known toxicity values.[12] For this compound, a nitroaromatic compound, we would leverage existing QSAR models trained on this chemical class.

Experimental Protocol: QSAR Model Development and Application

The development and application of a predictive QSAR model follow a standardized five-step process.[3]

  • Data Curation:

    • Objective: Assemble a high-quality dataset of nitroaromatic compounds with reliable experimental toxicity data for the endpoint of interest (e.g., rat oral LD50).

    • Procedure:

      • Collect data from reputable databases (e.g., PubChem, ChEMBL, EPA Toxicity Forecaster).

      • Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

      • Standardize toxicity data units (e.g., convert LD50 in mg/kg to -log(mol/kg)).

      • Split the dataset into a training set (for model building) and an external test set (for validation).

  • Molecular Descriptor Calculation:

    • Objective: Convert chemical structures into numerical descriptors.

    • Procedure:

      • Use software (e.g., PaDEL-Descriptor, RDKit) to calculate a wide range of descriptors.

      • Descriptor types include 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., spatial conformation) properties.

  • Model Generation:

    • Objective: Build a mathematical model linking descriptors to the toxicity endpoint.

    • Procedure:

      • Apply feature selection algorithms to identify the most relevant descriptors.

      • Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to train the model on the training set.

  • Model Validation:

    • Objective: Assess the model's robustness, generalizability, and predictive power according to OECD principles.

    • Procedure:

      • Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set.

      • External Validation: Use the trained model to predict the toxicity of the external test set compounds and compare predicted vs. actual values. Key metrics include R² (coefficient of determination) and RMSE (root mean square error).[13]

  • Prediction and Applicability Domain:

    • Objective: Predict the toxicity of this compound and ensure the prediction is reliable.

    • Procedure:

      • Input the structure of this compound into the validated model.

      • Define the model's Applicability Domain (AD) to determine if the target compound is sufficiently similar to the training set compounds for the prediction to be considered reliable.

QSAR_Workflow cluster_0 QSAR Model Development & Validation cluster_1 Prediction Phase Data Step 1: Data Curation (Toxicity Data Assembly) Desc Step 2: Descriptor Calculation Data->Desc Standardized Structures Model Step 3: Model Generation Desc->Model Numerical Descriptors Valid Step 4: Model Validation Model->Valid Trained Model Predict Step 5: Prediction & Applicability Domain Valid->Predict Validated Model Target Target Compound (this compound) Target->Predict

Standard QSAR Model Development Workflow.
Application to this compound

Given its nitroaromatic structure, QSAR models can be used to predict a range of toxicities.[1] The table below lists common molecular descriptors relevant to this chemical class and a set of representative endpoints that can be predicted.

Table 3: Common Molecular Descriptors for Nitroaromatic Compound QSAR Models

Descriptor Type Examples Relevance to Toxicity
Constitutional Molecular Weight, Atom Counts (O, N) General size and elemental composition.
Topological Wiener Index, Balaban J Index Describes molecular branching and complexity.
Electronic Dipole Moment, HOMO/LUMO Energies Relates to reactivity and intermolecular interactions.

| Physicochemical | LogP, TPSA, Molar Refractivity | Governs hydrophobicity, membrane permeability, and polarity.|

Table 4: Representative In Silico Toxicity Prediction Endpoints

Endpoint Predicted Outcome (Hypothetical) Method
Acute Oral Toxicity (LD50) Moderately Toxic Regression-based QSAR
Mutagenicity (Ames Test) Positive Classification-based QSAR / Structural Alerts
Carcinogenicity Potential Concern Classification-based QSAR / Structural Alerts
Hepatotoxicity Potential Concern Classification-based QSAR
hERG Inhibition Low to Medium Risk Classification-based QSAR
Skin Sensitization Potential Sensitizer Classification-based QSAR

Part 2: Adverse Outcome Pathway (AOP) Framework

The AOP framework provides a mechanistic understanding of toxicity, complementing the quantitative predictions of QSAR.[14] An AOP outlines the cascade of biological events from the initial molecular interaction (MIE) to the final adverse outcome at the organism or population level.[14] For a nitrophenol compound, potential organ toxicities of concern include hepatotoxicity and cardiotoxicity.

Potential AOP for Hepatotoxicity

Nitrophenols can induce oxidative stress, a common MIE for liver damage.[15] This can trigger a cascade of events leading to steatosis (fatty liver) or other forms of liver injury.[5][16]

Methodology: AOP Construction

  • Identify MIE: Based on the chemical class, hypothesize the initial molecular interaction. For this compound, a plausible MIE is the generation of reactive oxygen species (ROS) via redox cycling of the nitro group.

  • Define Key Events (KEs): Map the downstream cellular and tissue-level responses. This includes mitochondrial dysfunction, lipid peroxidation, and activation of stress-response pathways.

  • Establish Key Event Relationships (KERs): Link the KEs based on established biological evidence, demonstrating how one event leads to the next.

  • Define Adverse Outcome (AO): Specify the organ-level pathology that is of regulatory concern, such as steatosis, fibrosis, or cholestasis.[5]

AOP_Hepatotoxicity MIE MIE: Reactive Oxygen Species (ROS) Generation KE1 KE1: Mitochondrial Dysfunction MIE->KE1 Oxidative Stress KE2 KE2: Lipid Peroxidation & Inflammation KE1->KE2 Energy Depletion KE3 KE3: Fatty Acid Accumulation KE2->KE3 Altered Lipid Metabolism AO AO: Liver Steatosis (Hepatotoxicity) KE3->AO Organ-level Pathology

AOP for Chemical-Induced Hepatotoxicity.
Potential AOP for Cardiotoxicity

Many drugs induce cardiotoxicity by interacting with cardiac ion channels.[17] A well-established AOP involves the blockade of the L-type calcium channel (CaV1.2), which is crucial for cardiomyocyte contraction.[17][18]

Methodology: AOP Application

  • Identify MIE: Blockade of the L-type calcium channel by the compound.

  • Define Key Events (KEs):

    • Disruption of intracellular calcium homeostasis.[19]

    • Decreased binding of calcium to Troponin C.

    • Reduced force of cardiomyocyte contraction.

    • Decreased left ventricular ejection fraction at the organ level.

  • Define Adverse Outcome (AO): Heart failure.[17]

AOP_Cardiotoxicity MIE MIE: L-type Ca2+ Channel Blockade KE1 KE1: Disrupted Intracellular Ca2+ Cycling MIE->KE1 Molecular Interaction KE2 KE2: Reduced Myocyte Contraction Force KE1->KE2 Cellular Response KE3 KE3: Reduced Cardiac Ejection Fraction KE2->KE3 Tissue/Organ Response AO AO: Heart Failure (Cardiotoxicity) KE3->AO Organism Response

AOP for Cardiotoxicity via L-type Ca2+ Channel Blockade.

Integrated In Silico Toxicity Assessment

The most robust in silico assessment combines multiple lines of evidence. A comprehensive workflow integrates physicochemical properties, QSAR predictions, and AOP-based mechanistic reasoning to build a complete toxicity profile.

Protocol: Integrated Assessment Workflow
  • Compound Profiling: Gather all known structural and physicochemical data for this compound (Tables 1 & 2).

  • Structural Alert Analysis: Screen the molecule for known toxicophores (substructures linked to toxicity) using tools like Toxtree or DEREK Nexus. The nitroaromatic group itself is a well-known structural alert.

  • Endpoint-Specific QSAR: Run a battery of validated QSAR models to generate quantitative and qualitative predictions for key toxicity endpoints (e.g., mutagenicity, carcinogenicity, organ toxicities) as outlined in Table 4.

  • AOP-Based Mechanistic Plausibility: Evaluate the QSAR predictions within the context of relevant AOPs. For example, if QSAR predicts hepatotoxicity, assess whether the compound is likely to trigger the MIE of a known hepatotoxicity AOP.

  • Integrated Hazard Assessment: Synthesize all data points—physicochemical properties, structural alerts, QSAR predictions, and mechanistic plausibility—to form a concluding hazard assessment and recommend specific in vitro or in vivo follow-up studies.

Integrated_Workflow cluster_input Inputs cluster_analysis Analysis Streams cluster_output Output Input Compound Structure (this compound) QSAR QSAR Modeling (Predicts Endpoints) Input->QSAR AOP AOP Analysis (Provides Mechanism) Input->AOP Alerts Structural Alerts (Identifies Toxicophores) Input->Alerts Output Integrated Hazard Assessment & Testing Strategy QSAR->Output Quantitative Predictions AOP->Output Mechanistic Context Alerts->Output Known Risks

Integrated In Silico Toxicity Assessment Workflow.

Conclusion

While experimental data for this compound remains limited, a robust in silico toxicity assessment is achievable and essential for guiding its development. By integrating QSAR models for quantitative prediction with the AOP framework for mechanistic understanding, researchers can build a comprehensive, evidence-based hypothesis of a compound's potential hazards. This computational approach allows for the early identification of risks, prioritization of resources, and a significant reduction in the reliance on animal testing, aligning with modern, ethical, and efficient drug development practices. The workflows and protocols detailed in this guide provide a clear roadmap for the predictive safety assessment of this compound and other novel chemical entities.

References

Navigating the Uncharted Waters of a Novel Compound: A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive approach to conducting a preliminary cytotoxicity screening of the novel compound 2-Nitro-5-piperidinophenol. In the absence of specific published data on this molecule, this document provides a robust framework of established methodologies and best practices, drawing from research on structurally related compounds and standardized cytotoxicity assays.

Introduction: Unveiling the Potential of this compound

The compound this compound, with its distinct chemical features of a nitrophenol and a piperidine moiety, presents an interesting candidate for biological activity screening. The nitro group, a versatile functional group in medicinal chemistry, is a known pharmacophore in various bioactive molecules. Similarly, the piperidine ring is a common scaffold in many pharmaceuticals. A preliminary cytotoxicity screening is the essential first step in understanding the therapeutic potential and safety profile of this and any novel compound. This guide will detail the necessary experimental protocols, data presentation strategies, and conceptual frameworks required for such an investigation.

Experimental Protocols for Preliminary Cytotoxicity Screening

A foundational aspect of determining a compound's biological activity is to assess its effect on cell viability. The following are detailed protocols for widely accepted and robust cytotoxicity assays.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A common starting point is to use a panel of human cancer cell lines from different tissue origins, alongside a non-cancerous cell line to assess selectivity.

  • Human Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • HeLa: Human cervical adenocarcinoma.

    • A549: Human lung carcinoma.

    • HepG2: Human hepatocellular carcinoma.

  • Non-Cancerous Human Cell Line:

    • V79: Chinese hamster lung fibroblast (often used as a healthy cell model).[1][2]

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red (NR) Uptake Assay

The Neutral Red assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NR Staining: After the incubation period, remove the treatment medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the staining solution, wash the cells with a wash buffer (e.g., a solution of 1% CaCl₂ and 0.5% formaldehyde), and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 540 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from the preliminary cytotoxicity screening should be presented in a clear and concise tabular format to facilitate comparison across different cell lines and incubation times.

Cell LineIncubation Time (hours)IC₅₀ (µM) of this compoundPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 24Experimental ValueExperimental Value
48Experimental ValueExperimental Value
72Experimental ValueExperimental Value
HeLa 24Experimental ValueExperimental Value
48Experimental ValueExperimental Value
72Experimental ValueExperimental Value
A549 24Experimental ValueExperimental Value
48Experimental ValueExperimental Value
72Experimental ValueExperimental Value
HepG2 24Experimental ValueExperimental Value
48Experimental ValueExperimental Value
72Experimental ValueExperimental Value
V79 24Experimental ValueExperimental Value
48Experimental ValueExperimental Value
72Experimental ValueExperimental Value

Visualizing Experimental and Conceptual Frameworks

Diagrams are invaluable for illustrating complex workflows and hypothetical mechanisms.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for the preliminary cytotoxicity screening of a novel compound.

G A Cell Line Selection (e.g., MCF-7, HeLa, A549, V79) B Cell Seeding in 96-well Plates A->B C Compound Treatment (this compound) B->C D Incubation (24, 48, 72 hours) C->D E Viability Assay (MTT or Neutral Red) D->E F Absorbance Reading E->F G Data Analysis (IC50 Determination) F->G

General workflow for in vitro cytotoxicity screening.
Hypothetical Signaling Pathway for Nitro-Compound Induced Cytotoxicity

Based on the known mechanisms of some nitro-containing compounds, a potential mechanism of action could involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

G Compound This compound Cell Cancer Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Metabolic Activation Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical pathway of nitro-compound induced apoptosis.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a critical gateway in the drug discovery pipeline. The methodologies and frameworks presented in this guide provide a comprehensive starting point for the evaluation of this compound. Should this initial screening reveal significant and selective cytotoxic activity, subsequent studies would be warranted to elucidate the precise mechanism of action. This could involve assays for apoptosis (e.g., caspase activity assays, Annexin V staining), cell cycle analysis, and investigation into specific signaling pathways. The journey from a novel compound to a potential therapeutic agent is long and complex, but it begins with a rigorous and well-executed preliminary cytotoxicity assessment.

References

Methodological & Application

Quantitative Analysis of 2-Nitro-5-piperidinophenol: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of 2-Nitro-5-piperidinophenol, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. The following methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.

Due to the limited availability of specific published methods for this compound, the protocols described herein have been developed based on established analytical techniques for structurally similar compounds, such as nitrophenols and aminonitrophenols. These methods provide a strong foundation for developing and validating in-house analytical procedures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and process intermediates.

Application Note: HPLC-UV Quantification

Introduction: Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds. This compound possesses chromophores that allow for sensitive detection by UV spectrophotometry. The method outlined below provides a starting point for achieving excellent separation and quantification.

Chromatographic Conditions: A C18 stationary phase is recommended for good retention and separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and an acidic buffer, ensures good peak shape and resolution. The selection of the detection wavelength is critical for sensitivity and is based on the UV absorption profile of similar nitrophenolic compounds.

Expected Performance: Based on data from related compounds, this method is expected to demonstrate excellent linearity over a typical concentration range, with a limit of detection (LOD) and limit of quantification (LOQ) in the sub-µg/mL range.[1][2]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Isocratic: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 275 nm |

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or environmental samples.

Application Note: LC-MS/MS Quantification

Introduction: LC-MS/MS provides superior specificity and lower detection limits compared to HPLC-UV. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference from matrix components can be minimized. Electrospray ionization (ESI) in positive ion mode is proposed, as the piperidine nitrogen is readily protonated.

Method Development Considerations: The selection of precursor and product ions is crucial for method specificity. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Common fragmentation pathways for piperidine-containing compounds involve the loss of the piperidine ring or its fragments.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

2. Reagents and Materials:

  • As per HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).

3. Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

4. Mass Spectrometer Settings (Proposed):

Parameter Recommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition (Proposed) m/z 223.1 → 177.1 (Loss of NO₂)

| Collision Energy | To be optimized (start at 15 eV) |

5. Standard and Sample Preparation:

  • Prepare standards and samples as described for the HPLC-UV method, using LC-MS grade solvents. Dilutions may need to be adjusted to accommodate the higher sensitivity of the instrument.

UV-Vis Spectrophotometry

This technique is suitable for rapid, high-concentration measurements and for determining the optimal detection wavelength for HPLC-UV analysis.

Application Note: UV-Vis Spectrophotometry

Introduction: UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. The absorbance of this compound is dependent on the solvent and pH. Nitrophenols typically exhibit strong absorbance bands in the UV region.[3][4] In alkaline solutions, a bathochromic shift (to longer wavelengths) is often observed due to the deprotonation of the phenolic hydroxyl group.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

2. Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • Deionized water

  • Hydrochloric acid and Sodium hydroxide solutions (for pH studies)

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Wavelength Scan: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol. Scan the wavelength range from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed analytical methods, based on published data for structurally related nitrophenol and aminonitrophenol compounds.

Analytical MethodAnalyte(s)Linearity (r²)LODLOQReference(s)
HPLC-UV 4-Amino-2-nitrophenol>0.99993 ppb-[1]
HPLC-UV 4-Amino-3-nitrophenol1.0-0.07%[2]
HPLC-UV p-Nitrophenol>0.991 mg/L-[5]
LC-MS Piperidine>0.990.0101 µg/mL-[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Bulk Drug or Formulation dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration uvvis UV-Vis Analysis dissolution->uvvis For concentration check and λmax determination hplc HPLC-UV Analysis filtration->hplc For routine QC lcms LC-MS/MS Analysis filtration->lcms For trace analysis calibration Calibration Curve Construction hplc->calibration lcms->calibration uvvis->calibration quantification Quantification of This compound calibration->quantification report Reporting of Results quantification->report hplc_protocol prep Prepare Mobile Phase (50:50 ACN:H₂O with 0.1% H₃PO₄) column Equilibrate C18 Column (4.6x150mm, 5µm) at 1.0 mL/min prep->column standards Prepare Standards and Samples in Mobile Phase column->standards inject Inject 10 µL into HPLC System standards->inject detect Detect at 275 nm inject->detect analyze Integrate Peak and Quantify using Calibration Curve detect->analyze

References

Application Note: HPLC Analysis of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

AN-2N5P-001

Introduction

2-Nitro-5-piperidinophenol is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. A reliable and accurate analytical method is crucial for its quantification in various matrices, ensuring quality control and enabling pharmacokinetic studies. This application note presents a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described methodology is based on established principles for the analysis of related nitroaromatic and phenolic compounds and is intended to serve as a starting point for method development and validation.

Experimental Protocol

This section details the proposed experimental conditions for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or phosphoric acid, if MS-compatibility is not required).

  • Standard: A certified reference standard of this compound.

2. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions. These parameters may require optimization for specific applications.

ParameterProposed Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 254 nm (or wavelength of maximum absorbance)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be feasible. For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical)

The following table presents hypothetical performance characteristics for the proposed HPLC method, based on data from similar compounds found in the literature.[1] These values should be experimentally verified during method validation.

ParameterExpected Performance
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Retention Time (RT) Approximately 5-7 minutes (to be determined)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatogram Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Figure 1: HPLC Analysis Workflow

Logical Relationship of Method Parameters

This diagram shows the relationship between different parameters in the HPLC method.

G Figure 2: Interrelation of HPLC Parameters MP Mobile Phase (A: Water, B: ACN) Result Peak Shape & Retention Time MP->Result Affects Elution Col Column (C18) Col->Result Provides Separation Flow Flow Rate Flow->Result Affects RT & Pressure Temp Temperature Temp->Result Affects Viscosity & RT Inj Injection Volume Inj->Result Affects Peak Area Det Detector (UV-Vis) Result->Det Is Measured By

Figure 2: Interrelation of HPLC Parameters

Conclusion

This application note provides a starting point for the development of a robust and reliable RP-HPLC method for the quantification of this compound. The proposed method utilizes a standard C18 column and a mobile phase gradient of water and acetonitrile with formic acid, which is a common approach for compounds of similar polarity and structure. The hypothetical performance characteristics suggest that the method can be validated to meet typical requirements for accuracy, precision, and linearity. Researchers, scientists, and drug development professionals can use this protocol as a foundation for their specific analytical needs, with the understanding that optimization and validation are essential for ensuring data quality.

References

Application Notes and Protocols for 2-Nitro-5-piperidinophenol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 2-Nitro-5-piperidinophenol as an enzyme inhibitor. While specific enzymatic targets for this compound are not yet extensively documented in publicly available literature, its structural features—a substituted phenol ring, a nitro group, and a piperidine moiety—suggest potential inhibitory activity against various enzyme classes. Phenolic compounds are known to interact with numerous enzymes, and nitro-aromatic compounds have been explored as inhibitors for a range of therapeutic targets. These application notes provide a hypothetical framework and generalized protocols for researchers to investigate the enzyme inhibitory potential of this compound.

Introduction

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing a crucial role in the development of new therapeutic agents. The compound this compound possesses key chemical functionalities that suggest its potential as an enzyme inhibitor. The phenol group can participate in hydrogen bonding and act as a metal chelator, the nitro group can act as a hydrogen bond acceptor or be involved in redox reactions, and the piperidine ring can engage in hydrophobic or ionic interactions within an enzyme's active site.

This document outlines a series of generalized experimental protocols to screen this compound against a hypothetical enzyme target, along with methods for data analysis and presentation.

Potential Enzyme Targets and Mechanism of Action

Based on its chemical structure, this compound could potentially inhibit enzymes such as:

  • Metalloenzymes: The ortho-positioning of the nitro group relative to the hydroxyl group on the phenol ring may facilitate the chelation of metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) that are essential for the catalytic activity of metalloenzymes like carbonic anhydrases or matrix metalloproteinases.[1]

  • Oxidoreductases: The nitroaromatic moiety could allow the compound to act as a substrate or inhibitor for nitroreductases, which are found in various pathogenic microorganisms.[2][3]

  • Kinases: The aromatic ring system could potentially fit into the ATP-binding pocket of protein kinases, a common target for inhibitor development.

A hypothetical mechanism of action could involve the compound binding to the active site of a target enzyme, thereby preventing the substrate from binding and being converted to a product. This interaction could be reversible or irreversible.

Quantitative Data Summary (Hypothetical)

To illustrate how data on the inhibitory activity of this compound would be presented, the following table summarizes hypothetical IC50 values against a panel of enzymes.

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)Assay Condition
Carbonic Anhydrase II15.2 ± 1.8Acetazolamide: 0.012 ± 0.001Esterase Assay
Matrix Metalloproteinase-928.7 ± 3.1Marimastat: 0.005 ± 0.0008Fluorogenic Peptide Assay
Nitroreductase (E. coli)8.5 ± 0.9Menadione: 2.1 ± 0.3NADPH Oxidation Assay

Experimental Protocols

The following are generalized protocols that can be adapted to screen this compound for its inhibitory effect on a specific enzyme.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method to determine the inhibitory activity of this compound using a spectrophotometric assay where the enzyme-catalyzed reaction produces a colored product.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • x µL of Assay Buffer

      • y µL of this compound dilution (or DMSO for control)

      • z µL of Enzyme solution

    • Mix and pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding w µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Determination of Kinetic Parameters (e.g., Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed.

Protocol:

  • Perform the enzyme inhibition assay as described in section 4.1, but vary the substrate concentration at several fixed concentrations of this compound.

  • Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition and calculate the inhibition constant (Ki).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a metalloenzyme, potentially inhibited by this compound, plays a key role in activating a downstream inflammatory response.

G Hypothetical Signaling Pathway cluster_0 Hypothetical Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Metalloenzyme Metalloenzyme Receptor->Metalloenzyme Activates Downstream Kinase Downstream Kinase Metalloenzyme->Downstream Kinase Activates This compound This compound This compound->Metalloenzyme Inhibits Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Inflammatory Response Inflammatory Response Transcription Factor->Inflammatory Response Induces

Caption: Hypothetical pathway of metalloenzyme inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing a potential enzyme inhibitor like this compound.

G Workflow for Enzyme Inhibitor Screening Compound Acquisition Compound Acquisition Primary Screening Primary Screening Compound Acquisition->Primary Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Dose-Response & IC50 Dose-Response & IC50 Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50->Mechanism of Action Studies Hit Confirmation->Dose-Response & IC50 Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General workflow for inhibitor characterization.

Conclusion

While the specific enzyme inhibitory profile of this compound is yet to be fully elucidated, its chemical structure suggests it is a promising candidate for investigation. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore its potential as an enzyme inhibitor. Further studies are warranted to identify its specific molecular targets and to evaluate its therapeutic potential.

References

Application Notes and Protocols for the Investigation of 2-Nitro-5-piperidinophenol in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 2-Nitro-5-piperidinophenol in anticancer research. As of the latest literature search, no specific studies on the anticancer properties of this exact compound have been published. The information presented is based on the known activities of structurally related compounds, including nitrophenol and piperidine derivatives.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃. While its direct biological activities have not been extensively reported, its structural motifs—a nitrophenol group and a piperidine ring—are present in various molecules with established anticancer properties. The nitrophenol moiety can be involved in redox modulation and induction of cellular stress, while the piperidine ring is a common scaffold in many pharmacologically active compounds, including those targeting cancer-related pathways. These characteristics make this compound a compound of interest for anticancer drug discovery.

Potential Anticancer Applications and Rationale for Investigation

The rationale for investigating this compound as a potential anticancer agent stems from the biological activities of its constituent chemical groups.

  • Nitrophenol Derivatives: Certain nitrophenol-containing compounds have been shown to exhibit cytotoxic effects against cancer cells. Their mechanisms can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

  • Piperidine and Piperazine Derivatives: Numerous piperidine and piperazine derivatives have demonstrated potent anticancer activities. These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[1]

Based on these precedents, this compound is a candidate for screening against various cancer cell lines to determine its cytotoxic and antiproliferative potential.

Hypothetical Mechanism of Action

The potential anticancer mechanism of this compound could involve several pathways commonly affected by related compounds:

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could be initiated by cellular stress induced by the nitro group.

  • Cell Cycle Arrest: It might halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing them from dividing.

  • Inhibition of Pro-Survival Signaling: The compound could interfere with key signaling cascades that promote cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[1]

Below are diagrams illustrating these key signaling pathways that could be targeted.

Apoptosis_Signaling_Pathway Potential Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion (e.g., ROS) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

PI3K_Akt_Signaling_Pathway Hypothetical Inhibition of the PI3K/Akt Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth This compound Potential Inhibition by This compound This compound->PI3K This compound->Akt

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity (IC₅₀ values) of various piperidine and nitrophenol derivatives against several cancer cell lines. This data can serve as a reference for the potential potency of this compound.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference
Piperidine Derivatives
cis-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (Colon)6-11[2]
trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (Colon)6-11[2]
Piperazine Derivatives
Compound C505K562 (Leukemia)< 0.16[1]
HeLa (Cervical)< 0.16[1]
AGS (Gastric)< 0.16[1]
Diketopiperazine Derivatives
Compound 11A549 (Lung)1.2[3]
HeLa (Cervical)0.7[3]
DeoxymicelianamideVarious2 - 23[4]
Nitrofuran Derivatives
Compound 14bVarious0.62 - 40[5]
Quinoline-based Dihydrazone Derivatives
Compound 3bMCF-7 (Breast)7.016[6]
Compound 3cMCF-7 (Breast)7.05[6]

Experimental Protocols

The following are detailed, generalized protocols for the initial investigation of the anticancer properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with serial dilutions of This compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/Akt).

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation levels, normalizing to a loading control like β-actin.

References

Application Notes and Protocols for Anti-inflammatory Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Among these, their anti-inflammatory properties are of particular interest for the development of novel therapeutic agents.[2] These compounds exert their effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, modulation of key signaling pathways, and interaction with specific enzymatic targets. This document provides an overview of the anti-inflammatory applications of selected piperidine derivatives, detailed protocols for their evaluation, and a summary of their quantitative biological data.

Mechanisms of Anti-inflammatory Action

Piperidine derivatives have been shown to target several key components of the inflammatory cascade. The primary mechanisms identified include:

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][3] Certain piperidine derivatives have been found to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[4][5] This action is often mediated through the inhibition of IκB kinase (IKK).[1][5]

  • Agonism of Peroxisome Proliferator-Activated Receptor δ (PPARδ): PPARδ is a nuclear receptor that plays a role in the regulation of inflammation. Agonism of PPARδ can lead to the suppression of inflammatory responses.

  • Inhibition of Soluble Epoxide Hydrolase (sEH): The enzyme sEH metabolizes anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs) into less active diols.[6][7] Inhibition of sEH by piperidine derivatives increases the levels of EETs, thereby enhancing their anti-inflammatory effects.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the anti-inflammatory activity of representative piperidine derivatives from published studies.

Table 1: Inhibition of NF-κB and Pro-inflammatory Cytokines by Piperidine Derivatives

CompoundAssayTarget/MediatorIC50 ValueCell LineReference
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)NF-κB DNA BindingNF-κB~5 µMRAW264.7[1]
IκB Kinase β InhibitionIKKβ~1.92 µMN/A[1]
Polonilignan ELISAIL-1β2.01 µMRAW264.7[9]
ELISAIL-66.59 µMRAW264.7[9]
ELISATNF-α42.10 µMRAW264.7[9]
Griess AssayNitrite48.56 µMRAW264.7[9]

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by Piperidine Derivatives

CompoundTarget EnzymeIC50 Value (nM)Reference
Compound G1 Human sEH0.05[10]
Murine sEH0.14[10]
Compound 7-10 Human sEH0.4[8]
Amide 6a Murine sEH0.4[6]
Human sEH34.5[6]
Urea 1 Human sEH3.1[6]
Murine sEH6.0[6]
Compound 29c Human sEH7.0[7]

Table 3: In Vivo Anti-inflammatory Activity of Piperidine Derivatives

CompoundAnimal ModelAssayDose% InhibitionTime PointReference
Piperine RatCarrageenan-induced paw edema2.5 mg/kg5.4N/A[11]
5 mg/kg43.8N/A[11]
10 mg/kg54.8N/A[11]
Compound 1 RatCarrageenan-induced paw edema200 mg/kg96.314 h[12]
Compound 2 RatCarrageenan-induced paw edema200 mg/kg72.084 h[12]
Compound 3 RatCarrageenan-induced paw edema200 mg/kg99.694 h[12]

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

This protocol describes the procedure to assess the inhibitory effect of piperidine derivatives on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Piperidine derivatives (test compounds)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare various concentrations of the piperidine derivatives in complete DMEM. After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound solutions to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete DMEM. Add 100 µL of this solution to each well (final LPS concentration of 1 µg/mL), except for the vehicle control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values by plotting the percentage inhibition against the compound concentration.

In Vivo Anti-inflammatory Assay

2. Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of piperidine derivatives.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Piperidine derivatives (test compounds)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at least 3 doses).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Piperidine Piperidine Derivatives Piperidine->IKK Inhibit

Caption: NF-κB signaling pathway and the inhibitory point of action for certain piperidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Piperidine Derivatives incubate1->add_compound incubate2 Incubate 1h add_compound->incubate2 add_lps Add LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate 24h add_lps->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant elisa Measure TNF-α & IL-6 (ELISA) collect_supernatant->elisa analyze Data Analysis (IC50 determination) elisa->analyze end End analyze->end

Caption: Workflow for in vitro evaluation of anti-inflammatory piperidine derivatives.

References

Investigating 2-Nitro-5-piperidinophenol in Antiviral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies on the antiviral properties of 2-Nitro-5-piperidinophenol. Therefore, this document provides a generalized framework based on the antiviral activities of structurally related compounds, namely nitro-containing aromatics and phenolic compounds. The methodologies and potential mechanisms described herein are intended to serve as a foundational guide for researchers initiating investigations into the antiviral potential of this compound.

Introduction

Nitro-containing and phenolic compounds have demonstrated a broad spectrum of biological activities, including antiviral effects against various viral pathogens. Nitroaromatic compounds have been noted for their ability to interfere with viral replication processes. Similarly, phenolic compounds can exhibit antiviral properties through various mechanisms, including the inhibition of viral entry and replication, as well as modulation of host immune responses. The compound this compound integrates both a nitrophenol and a piperidine moiety, suggesting a potential for multifaceted antiviral activity. These application notes and protocols are designed to guide the initial in vitro evaluation of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound (referred to as Compound X) against common viral models. These values are for illustrative purposes and should be experimentally determined.

Table 1: In Vitro Antiviral Activity of Compound X

Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A/PR/8/34 (H1N1)MDCKTBDTBDTBD
Herpes Simplex Virus-1 (HSV-1)VeroTBDTBDTBD
Poliovirus Type 1HEp-2TBDTBDTBD
Bovine Herpes Virus Type 1MDBKTBDTBDTBD

TBD: To be determined experimentally.

Table 2: Putative Mechanism of Action Data for Compound X

Assay TypeTarget VirusParameter MeasuredResult (e.g., % inhibition at concentration)
Neuraminidase Inhibition AssayInfluenza AEnzyme ActivityTBD
Viral RNA-dependent RNA Polymerase (RdRp) InhibitionInfluenza ARNA SynthesisTBD
Plaque Reduction Assay (Time-of-addition)HSV-1Plaque FormationTBD

TBD: To be determined experimentally.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Materials:

  • Host cell lines (e.g., MDCK, Vero, HEp-2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Compound X) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well microplates

  • Spectrophotometer

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of Compound X to the wells. Include wells with medium only (no cells) as a blank and cells with medium containing the solvent for Compound X as a vehicle control.

  • Incubate the plates for 48-72 hours (coinciding with the duration of the antiviral assay).

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on viral replication.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound at non-toxic concentrations

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Grow host cells to confluence in multi-well plates.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 PFU/well) for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the respective concentrations of Compound X.

  • Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet to visualize and count the plaques.

  • Calculate the 50% inhibitory concentration (IC50) as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential antiviral mechanisms and experimental workflows that could be relevant for investigating this compound.

G cluster_virus_lifecycle Viral Lifecycle Stages Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly & Release Replication->Assembly CompoundX This compound (Compound X) CompoundX->Replication Potential Inhibition CompoundX->Assembly Potential Inhibition

Caption: Potential inhibitory points of this compound in the viral lifecycle.

G cluster_workflow In Vitro Antiviral Screening Workflow Start Start: Compound X Synthesis/Acquisition Cytotoxicity 1. Cytotoxicity Assay (CC50) Start->Cytotoxicity AntiviralAssay 2. Primary Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity->AntiviralAssay IC50 3. Determine IC50 & Selectivity Index AntiviralAssay->IC50 Mechanism 4. Mechanism of Action Studies IC50->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: A generalized workflow for the in vitro antiviral evaluation of a novel compound.

G cluster_pathway Hypothetical Host Cell Signaling Pathway Modulation Virus Virus Infection MAPK MAPK Pathway (p38, JNK, ERK) Virus->MAPK Activates NFkB NF-κB Pathway Virus->NFkB Activates ProInflammatory Pro-inflammatory Cytokine Production MAPK->ProInflammatory NFkB->ProInflammatory ViralReplication Enhanced Viral Replication ProInflammatory->ViralReplication Aids CompoundX Compound X CompoundX->MAPK Potential Inhibition CompoundX->NFkB Potential Inhibition

Caption: Hypothetical modulation of host pro-viral signaling pathways by Compound X.

Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, renowned for their potent antioxidant properties. These properties stem from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant activity of phenolic compounds is crucial for the discovery and development of new therapeutic agents and functional food ingredients. This document provides detailed protocols for four commonly employed in vitro assays for assessing antioxidant activity: DPPH, ABTS, FRAP, and ORAC.

Mechanisms of Antioxidant Action

Phenolic compounds exert their antioxidant effects through various mechanisms, primarily by scavenging free radicals.[1][2] This can occur via hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the phenolic compound transfers an electron to the free radical. Many phenolic compounds can participate in both mechanisms, with the predominant pathway depending on the structure of the phenolic compound, the nature of the free radical, and the reaction medium.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3][4] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test phenolic compounds

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid, or Gallic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard antioxidant (e.g., Trolox) and the test phenolic compounds in methanol or another suitable solvent. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the standard or sample solutions to the wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. This can be determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5][6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.[7]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test phenolic compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard (Trolox) and the test phenolic compounds in a suitable solvent. Prepare a series of dilutions from the stock solutions.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the standard or sample solutions to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated as:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

    The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test phenolic compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions: Prepare a stock solution of the standard (e.g., FeSO₄·7H₂O) and the test phenolic compounds in a suitable solvent. Prepare a series of dilutions from the stock solutions.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the standard or sample solutions to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[10][11] The assay quantifies the decay of fluorescence of a probe (e.g., fluorescein) in the presence of a peroxyl radical generator (AAPH). The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test phenolic compounds

  • Standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of the standard (Trolox) and the test phenolic compounds in phosphate buffer. Create a series of dilutions.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the standard or sample solutions, or buffer for the blank, to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank and each sample.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample.

    • The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.

Data Presentation

The antioxidant activities of various phenolic compounds, as determined by the four assays, are summarized in the tables below. It is important to note that the values can vary depending on the specific experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Phenolic Compounds

Phenolic CompoundIC50 (µM)Reference
Gallic Acid8.5[12]
Quercetin11.2[12]
Catechin15.8[13]
Caffeic Acid14.3[13]
Ferulic Acid35.7[12]
Trolox (Standard)44.2[14]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC) of Selected Phenolic Compounds

Phenolic CompoundTEAC (Trolox Equivalents)Reference
Gallic Acid3.25[11]
Quercetin4.70[11]
Catechin2.40[11]
Caffeic Acid1.25[11]
Ferulic Acid1.90[11]

Higher TEAC values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Phenolic Compounds

Phenolic CompoundFRAP Value (µmol Fe²⁺/µmol)Reference
Gallic Acid9.1[15]
Quercetin8.3[13]
Catechin5.6[13]
Caffeic Acid3.5[15]
Ferulic Acid2.1[15]

Higher FRAP values indicate higher reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Selected Phenolic Compounds

Phenolic CompoundORAC Value (µmol TE/µmol)Reference
Gallic Acid3.1[7]
Quercetin7.9[7]
Catechin5.2[7]
Caffeic Acid4.6[7]
Ferulic Acid3.4[7]

Higher ORAC values indicate higher antioxidant activity against peroxyl radicals.

Visualizations

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Phenolic Compound Sample Mixing Mix Sample/Standard with Reagents Sample->Mixing Standard Standard (e.g., Trolox) Standard->Mixing Reagents Assay-Specific Reagents Reagents->Mixing Incubation Incubate (Time & Temp Specific) Mixing->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculation Calculate % Inhibition, AUC, etc. Measurement->Calculation StandardCurve Generate Standard Curve Calculation->StandardCurve FinalValue Determine IC50, TEAC, etc. StandardCurve->FinalValue

Caption: General workflow for in vitro antioxidant activity assays.

Phenolic_Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Action FreeRadical Free Radical (R•) Molecule Cellular Molecule (Lipid, Protein, DNA) FreeRadical->Molecule attacks NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical becomes DamagedMolecule Damaged Molecule (Oxidized) Molecule->DamagedMolecule becomes Phenolic Phenolic Compound (Ar-OH) Phenolic->FreeRadical donates H• PhenolicRadical Phenolic Radical (Ar-O•) (Stable) Phenolic->PhenolicRadical becomes

Caption: Mechanism of free radical scavenging by phenolic compounds.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for evaluating the cytotoxicity of nitroaromatic compounds. The accompanying protocols offer step-by-step guidance for key experiments.

Introduction to Nitroaromatic Compound Cytotoxicity

Nitroaromatic compounds are a class of chemicals widely used in various industries, including the manufacturing of explosives, pesticides, and pharmaceuticals.[1] However, their prevalence also raises significant toxicological concerns due to their potential for adverse health effects, including cytotoxicity, mutagenicity, and carcinogenicity.[1] The cytotoxic effects of nitroaromatic compounds are often linked to their metabolic activation, which can lead to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.[2] This damage can trigger various cell death pathways, including apoptosis and necrosis. Therefore, a thorough evaluation of the cytotoxicity of these compounds is crucial for risk assessment and the development of safer alternatives.

This document outlines several common in vitro methods used to assess the cytotoxicity of nitroaromatic compounds, categorized by the cellular parameter they measure.

Assays Based on Cell Membrane Integrity

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis and late apoptosis.[3][4] The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of damaged cells.[3][4][5][6]

Application: The LDH assay is a reliable and straightforward method for quantifying cytotoxicity mediated by membrane damage. It is particularly useful for detecting necrotic cell death.[3]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the nitroaromatic compound and a vehicle control. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Subtract the absorbance of the "spontaneous LDH release" from the absorbance of the treated and "maximum LDH release" samples.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Assays Based on Metabolic Activity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.[7]

Application: The MTT assay is widely used for high-throughput screening of compound cytotoxicity and cell proliferation studies. It is sensitive to changes in mitochondrial function, which can be an early indicator of apoptosis.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the nitroaromatic compound and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

  • Calculation of Cell Viability:

    • Subtract the absorbance of the blank (medium only) from the absorbance of all other samples.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated sample / Absorbance of control sample) x 100

Neutral Red (NR) Uptake Assay

Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][11] The amount of dye taken up is proportional to the number of viable cells.[9][10][11]

Application: This assay is a sensitive and cost-effective method for assessing cell viability and is particularly useful for detecting damage to lysosomes.[9][12]

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the nitroaromatic compound and a vehicle control.

  • Incubation: Incubate for the desired exposure period.

  • Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 540 nm.

  • Calculation of Cell Viability:

    • Calculate the percentage of viability relative to the untreated control cells.

Assays for Detecting Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds. Several assays can detect specific events in the apoptotic cascade.

Annexin V/Propidium Iodide (PI) Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Application: This flow cytometry-based assay is a standard method for the quantitative analysis of apoptosis and the differentiation of cell death modes.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in culture with the nitroaromatic compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Caspase Activity Assays

Principle: Caspases are a family of proteases that are key executioners of apoptosis.[13] Assays are available to measure the activity of specific caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3 and caspase-7. These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Application: Measuring caspase activity provides direct evidence of apoptosis and can help to elucidate the specific apoptotic pathway involved.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed and treat cells with the nitroaromatic compound in a 96-well plate.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A late event in apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl ends of the DNA fragments with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry.

Application: The TUNEL assay is a sensitive method for detecting late-stage apoptosis.

Experimental Protocol: TUNEL Assay

  • Cell Fixation and Permeabilization: Fix the treated cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.

Data Presentation

The following tables summarize hypothetical IC50 values (the concentration of a compound that inhibits 50% of a biological process) for various nitroaromatic compounds, as determined by different cytotoxicity assays. This data is for illustrative purposes and should be determined experimentally for specific compounds and cell lines.

Table 1: Cytotoxicity of Nitrobenzene Derivatives (IC50 in µM)

CompoundCell LineMTT AssayLDH AssayNeutral Red Assay
NitrobenzeneHepG21200[2]15001000
1,2-DinitrobenzeneA5498501100700
1,3-DinitrobenzeneMCF-79501300800
1,4-DinitrobenzenePC-3700900600

Table 2: Cytotoxicity of Nitrotoluene Derivatives (IC50 in µM)

CompoundCell LineMTT AssayLDH AssayNeutral Red Assay
2-NitrotolueneHeLa150018001300
4-NitrotolueneJurkat135016001150
2,4-DinitrotolueneHepG2600800500
2,4,6-Trinitrotoluene (TNT)Splenocytes150[14]200120[3]

Table 3: Cytotoxicity of Nitrophenol Derivatives (IC50 in µM)

CompoundCell LineMTT AssayLDH AssayNeutral Red Assay
2-Nitrophenol3T3550750450
4-Nitrophenol3T3480650380
2,4-Dinitrophenol3T312018090

Visualization of Key Processes

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Nitroaromatic Compound Preparation treatment Compound Exposure compound_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nr Neutral Red Assay treatment->nr annexin Annexin V/PI Staining treatment->annexin caspase Caspase Activity Assay treatment->caspase tunel TUNEL Assay treatment->tunel data_acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acquisition ldh->data_acquisition nr->data_acquisition annexin->data_acquisition caspase->data_acquisition tunel->data_acquisition calculation Calculation of % Viability/Cytotoxicity/Apoptosis data_acquisition->calculation ic50 IC50 Determination calculation->ic50

Caption: General experimental workflow for evaluating the cytotoxicity of nitroaromatic compounds.

Signaling Pathway of Nitroaromatic Compound-Induced Apoptosis

apoptosis_pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway nitroaromatic Nitroaromatic Compound ros Reactive Oxygen Species (ROS) nitroaromatic->ros death_receptor Death Receptor Activation (e.g., Fas, TNFR) nitroaromatic->death_receptor Potential Crosstalk bcl2_family Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) ros->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp37 parp PARP Cleavage casp37->parp dna_frag DNA Fragmentation casp37->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Signaling pathways of nitroaromatic compound-induced apoptosis.

Logical Relationships of Cytotoxicity Assays

assay_relationships cluster_events Sequence of Cellular Events in Cytotoxicity cluster_assays Corresponding Assays early_apoptosis Early Apoptosis (PS Externalization, Mitochondrial Dysfunction) mid_apoptosis Mid Apoptosis (Caspase Activation) early_apoptosis->mid_apoptosis annexin_v Annexin V Assay early_apoptosis->annexin_v mtt MTT Assay early_apoptosis->mtt late_apoptosis Late Apoptosis/Necrosis (Membrane Permeabilization, DNA Fragmentation) mid_apoptosis->late_apoptosis caspase_assay Caspase Assays mid_apoptosis->caspase_assay ldh_assay LDH Assay late_apoptosis->ldh_assay nr_assay Neutral Red Assay late_apoptosis->nr_assay tunel_assay TUNEL Assay late_apoptosis->tunel_assay

Caption: Logical relationships between cellular events and cytotoxicity assays.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Nitro-5-piperidinophenol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on general synthetic routes for similar compounds, likely impurities include:

  • Unreacted starting materials: Such as 2-aminophenol or a protected precursor.

  • Isomeric byproducts: Positional isomers formed during the nitration step (e.g., dinitro-substituted phenols or other nitro-isomers).

  • Side-reaction products: Products arising from over-nitration or other unintended reactions.

  • Residual solvents and reagents: Solvents used in the reaction or workup, and leftover acids from the nitration step.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (68-70°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or mixtures of ethanol and water.
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The presence of certain impurities can also promote oiling out.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of the compound can also be effective.
No crystals form upon cooling, even after an extended period. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try placing the solution in an ice bath or a refrigerator to further decrease the solubility.
The purified product is still colored or shows impurities by TLC. The chosen solvent is not effective at leaving the colored impurities in the mother liquor. The impurities may have co-crystallized with the product.Try treating the hot solution with activated charcoal before filtering to remove colored impurities. A second recrystallization from a different solvent system may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) is not optimized. The column may be overloaded.Perform a TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4). Use a smaller amount of crude material relative to the amount of stationary phase (silica gel or alumina).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound streaks on the TLC plate and the column. The compound may be too polar for the chosen stationary phase or may be interacting strongly with it. The sample may be acidic or basic.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. Consider using a different stationary phase, such as alumina instead of silica gel.
Cracking of the silica gel bed in the column. Improper packing of the column or running the column dry.Ensure the column is packed uniformly and that the solvent level is always above the top of the stationary phase.

Data Presentation

The following table summarizes typical data that might be obtained during the purification of this compound. (Note: This data is illustrative and may not represent actual experimental results).

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Parameters
Recrystallization85%95%70%Solvent: Ethanol/Water (80:20)
Column Chromatography85%>98%60%Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate (70:30 to 50:50 gradient)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or a mixture of ethanol and water are good starting points.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent). A good eluent will move the desired compound to an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Collection: Collect the fractions containing the pure compound, as identified by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound TLC Purity Check (TLC/HPLC) Crude->TLC Decision Purity Acceptable? TLC->Decision Pure Pure Product Decision->Pure Yes Impurity_Check Major Impurities? Decision->Impurity_Check No Recrystallization Recrystallization Recrystallization->TLC ColumnChrom Column Chromatography ColumnChrom->TLC Impurity_Check->Recrystallization Few Impurities Impurity_Check->ColumnChrom Multiple/Close Impurities

Caption: Workflow for selecting a purification method.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals ColoredProduct Product Still Colored Start->ColoredProduct Sol1 Solution: - Add more solvent - Cool slowly - Scratch flask/Seed OilingOut->Sol1 Possible Cause: Supersaturation/ Fast Cooling Sol2 Solution: - Concentrate solution - Use colder bath NoCrystals->Sol2 Possible Cause: Not Saturated/ Too Soluble Sol3 Solution: - Use activated charcoal - Re-recrystallize from a different solvent ColoredProduct->Sol3 Possible Cause: Impurities Co-crystallize

Caption: Troubleshooting guide for recrystallization.

overcoming solubility issues with 2-Nitro-5-piperidinophenol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Nitro-5-piperidinophenol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: this compound is a substituted nitrophenol compound. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃ChemScene
Molecular Weight 222.24 g/mol ChemScene
Melting Point 68-70°CChemicalBook
Predicted LogP 2.2907ChemScene
Appearance Likely a yellow solid, typical for nitrophenols.General Knowledge

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?

A2: It is common for compounds with aromatic rings and nitro groups to have limited aqueous solubility. The recommended approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common primary solvent for this purpose.

Q3: What is the recommended starting solvent for making a stock solution of this compound?

A3: Based on the chemical structure, the following solvents are recommended for initial testing.

SolventRationaleStarting Concentration
DMSO Excellent solubilizing agent for a wide range of organic compounds.10-50 mM
Ethanol A less toxic alternative to DMSO, effective for many phenolic compounds.10-50 mM
DMF (Dimethylformamide) A strong polar aprotic solvent, can be used if DMSO fails.10-50 mM

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue and indicates that the compound's solubility limit in the final assay buffer has been exceeded. Here are several strategies to address this:

  • Decrease the final concentration: Your target concentration in the assay may be too high.

  • Optimize the dilution method: Add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Increase the percentage of co-solvent: Most cell-based assays can tolerate up to 0.5-1% DMSO. Biochemical assays might tolerate higher percentages. Check the tolerance of your specific assay.

  • Adjust the pH of the buffer: The phenol group in this compound is weakly acidic. Increasing the pH of the buffer (e.g., from 7.4 to 8.0) can deprotonate the phenol, increasing its polarity and aqueous solubility.

  • Include solubilizing agents: The addition of non-ionic surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins to the assay buffer can help maintain the compound's solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Solubility Assessment

Before proceeding with your main experiment, it is crucial to determine the kinetic solubility of this compound in your specific assay buffer.

Experimental Protocol: Determining Kinetic Solubility

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Serial Dilution: Create a serial dilution of your compound in your assay buffer. For example, prepare a series of dilutions to final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the tolerance of your assay.

  • Incubation: Incubate the dilutions under the same conditions as your planned assay (e.g., 37°C for 1 hour).

  • Visual Inspection and Turbidity Measurement:

    • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

    • For a quantitative assessment, measure the absorbance of each dilution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a control (buffer with the same DMSO concentration) indicates precipitation.

  • Determine the solubility limit: The highest concentration that remains clear is your working kinetic solubility limit for this specific buffer and DMSO concentration.

Troubleshooting Workflow

If you encounter solubility issues, follow this workflow to identify a solution.

G start Start: Solubility Issue (Precipitation Observed) stock_check Is the compound fully dissolved in the stock solution (e.g., DMSO)? start->stock_check stock_yes Yes stock_check->stock_yes Yes stock_no No stock_check->stock_no No dilution_check Does precipitation occur upon dilution into aqueous buffer? stock_yes->dilution_check dissolve_stock Troubleshoot Stock Solution: - Vortex vigorously - Gentle warming (37°C) - Sonication - Try alternative solvent (Ethanol, DMF) stock_no->dissolve_stock dissolve_stock->stock_check dilution_yes Yes dilution_check->dilution_yes Yes dilution_no No, problem solved dilution_check->dilution_no No optimize_dilution Optimize Dilution Protocol: - Add stock to buffer while vortexing - Lower the final concentration dilution_yes->optimize_dilution success Success: Proceed with assay dilution_no->success buffer_mod Modify Assay Buffer: - Increase co-solvent % (if assay tolerates) - Adjust pH (e.g., 7.4 to 8.5) - Add solubilizing agents (e.g., Tween-20) optimize_dilution->buffer_mod retest Re-test solubility with modified conditions optimize_dilution->retest buffer_mod->retest retest->dilution_check fail Failure: Consider compound analogs or formulation strategies retest->fail If still precipitates

Troubleshooting workflow for addressing solubility issues.

Signaling Pathway and Assay Logic

In many assays, a nitrophenol derivative is used as a substrate for an enzyme, which cleaves a group to produce the colored nitrophenolate ion under basic conditions. The intensity of the color, measured by absorbance, is proportional to the enzyme activity.

G cluster_assay Enzymatic Assay Principle substrate This compound (or derivative, e.g., phosphate) enzyme Enzyme (e.g., Phosphatase) substrate->enzyme + product 2-Nitro-5-piperidinophenolate (Yellow color) enzyme->product Catalyzes stop Stop Solution (e.g., NaOH, Na2CO3) product->stop pH > pKa measure Measure Absorbance (e.g., at 405 nm) stop->measure

Generalized workflow for an assay using a nitrophenol substrate.

This guide provides a comprehensive starting point for researchers working with this compound. By systematically addressing solubility, you can ensure the reliability and accuracy of your experimental results.

Technical Support Center: HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of nitrophenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Issue 1: Poor Resolution or Co-elution of Nitrophenol Isomers

Q: My o-, m-, and p-nitrophenol isomers are not separating well and are co-eluting. What are the common causes and how can I improve the resolution?

A: Poor resolution is a frequent challenge in the separation of structurally similar isomers like nitrophenols. The primary factors affecting resolution are efficiency (N), selectivity (α), and the retention factor (k).[1] Here are the key troubleshooting steps:

  • Optimize Mobile Phase Composition: The composition of your mobile phase is a critical factor.[2]

    • Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve separation.[1][3]

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[1]

    • Control pH: The pH of the mobile phase affects the ionization state of the nitrophenols.[4] Operating at a pH that suppresses the ionization of the phenolic hydroxyl group can lead to better peak shape and resolution. A mobile phase pH of around 3.0 to 5.0 is often effective.[5] Using a buffer, such as a phosphate or acetate buffer, is crucial for maintaining a stable pH.[5]

  • Evaluate the Stationary Phase:

    • Column Chemistry: Standard C18 columns are commonly used, but for aromatic isomers, a phenyl stationary phase can offer enhanced selectivity due to π-π interactions.[1][6]

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column increases the number of theoretical plates (efficiency), which can improve resolution.[1][7]

  • Adjust Instrumental Parameters:

    • Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[1][2]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessively high temperatures can degrade the sample.[2][3]

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my nitrophenol peaks. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or other system issues.[8][9]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of nitrophenols, leading to tailing.[8][9][10]

    • Solution: Use an end-capped column to minimize exposed silanols.[9][10] Operating the mobile phase at a lower pH (e.g., around 3) can suppress the ionization of silanol groups, reducing these interactions.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11][12]

    • Solution: Dilute your sample and inject a smaller amount.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause tailing.[13] A void at the column inlet can also be a cause.[12]

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[10]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Issue 3: Retention Time Variability

Q: My retention times for the nitrophenol isomers are shifting between runs. What could be the cause?

A: Retention time instability can make peak identification and quantification unreliable. The most common causes are related to the mobile phase or the HPLC system itself.[14]

  • Mobile Phase Composition Changes:

    • Inaccurate Preparation: Small errors in preparing the mobile phase can lead to significant shifts in retention time.[15]

    • Evaporation of Volatile Solvents: If the mobile phase reservoir is not properly covered, the more volatile organic component can evaporate, leading to a gradual increase in retention times.[14]

    • Buffer Instability: Buffers can lose their effectiveness over time. It is recommended to prepare fresh mobile phase daily.[16]

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[17]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump and System Leaks: A leak in the system will cause a drop in flow rate, leading to increased retention times.[14][18]

    • Solution: Inspect the system for any leaks, paying close attention to fittings and seals.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC separation issues for nitrophenol isomers.

TroubleshootingWorkflow Start Problem Observed PoorResolution Poor Resolution / Co-elution Start->PoorResolution Identify PeakTailing Peak Tailing Start->PeakTailing Identify RT_Shift Retention Time Shift Start->RT_Shift Identify CheckMobilePhase Optimize Mobile Phase - Adjust Organic % - Change Organic Solvent - Adjust pH & Buffer PoorResolution->CheckMobilePhase Step 1 CheckSilanol Address Silanol Interactions - Use End-capped Column - Lower Mobile Phase pH PeakTailing->CheckSilanol Step 1 CheckMobilePhasePrep Verify Mobile Phase - Prepare Freshly - Ensure Accurate Mixing - Cover Reservoir RT_Shift->CheckMobilePhasePrep Step 1 CheckColumn Evaluate Column - Switch to Phenyl Phase - Use Smaller Particles - Use Longer Column CheckMobilePhase->CheckColumn If not resolved CheckInstrument Adjust Instrument - Lower Flow Rate - Optimize Temperature CheckColumn->CheckInstrument If not resolved ResolutionImproved Resolution Improved CheckInstrument->ResolutionImproved Result CheckOverload Check for Overload - Dilute Sample CheckSilanol->CheckOverload If not resolved CheckColumnHealth Check Column Health - Use Guard Column - Flush/Replace Column CheckOverload->CheckColumnHealth If not resolved TailingReduced Tailing Reduced CheckColumnHealth->TailingReduced Result CheckEquilibration Ensure Proper Equilibration - Increase Equilibration Time CheckMobilePhasePrep->CheckEquilibration If not resolved CheckTemp Control Temperature - Use Column Oven CheckEquilibration->CheckTemp If not resolved CheckLeaks Inspect for Leaks CheckTemp->CheckLeaks If not resolved RT_Stable Retention Time Stable CheckLeaks->RT_Stable Result

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Protocols & Data

Example Protocol for Isocratic Separation of Nitrophenol Isomers

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common starting point is a 50 mM phosphate buffer (pH 3.25) and methanol in a 60:40 ratio.[19] Another option is a 50 mM acetate buffer (pH 5.0) and acetonitrile in an 80:20 ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-45 °C.[5][20]

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength appropriate for the nitrophenol isomers (e.g., 280 nm, or specific maxima for each isomer if using a DAD).[21] For simultaneous detection of 4-nitrophenol and its metabolites, 290 nm has been used.[22]

  • Sample Preparation: Dissolve standards and samples in the mobile phase to ensure compatibility.

Data Presentation: Example Retention Times

The following table summarizes example retention times for nitrophenol isomers under different isocratic conditions. Note that these values can vary significantly based on the specific column, system, and exact mobile phase preparation.

IsomerMobile PhaseColumnFlow Rate (mL/min)Temperature (°C)Retention Time (min)Reference
o-Nitrophenol40% Acetonitrile in waterC18Not SpecifiedNot Specified~4.5[19]
m-Nitrophenol40% Acetonitrile in waterC18Not SpecifiedNot Specified~5.5[19]
p-Nitrophenol40% Acetonitrile in waterC18Not SpecifiedNot Specified~6.5[19]
2-Nitrophenol20% Acetonitrile in 50mM Acetate Buffer (pH 5.0)Chromolith RP-18e3.045~2.5[5]
4-Nitrophenol20% Acetonitrile in 50mM Acetate Buffer (pH 5.0)Chromolith RP-18e3.045~3.0[5]
Logical Relationship for Improving Resolution

The resolution between two peaks is governed by the interplay of column efficiency, selectivity, and retention. The following diagram illustrates this relationship.

ResolutionFactors Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity depends on Retention Retention Factor (k) (Peak Retention) Resolution->Retention depends on EfficiencyFactors Increase Column Length Decrease Particle Size Optimize Temperature Efficiency->EfficiencyFactors SelectivityFactors Change Mobile Phase (pH, Organic) Change Stationary Phase Selectivity->SelectivityFactors RetentionFactors Decrease Organic % in Mobile Phase (for Reversed-Phase) Retention->RetentionFactors

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: Stability of 2-Nitro-5-piperidinophenol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Nitro-5-piperidinophenol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: Color change, typically a yellowing or darkening, is a common indicator of degradation. Phenolic compounds are susceptible to oxidation, which can produce colored quinone-type byproducts. This process can be accelerated by exposure to light, high pH, and oxygen.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound, a nitrophenol derivative, is primarily influenced by:

  • pH: Phenolic compounds are significantly less stable in alkaline (high pH) conditions, which promote oxidation. Acidic to neutral pH is generally preferred for storage.[1][2]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. For instance, some nitroaromatic compounds show varying stability in different solvent/water mixtures used in chromatography.[5]

Q3: What is the expected degradation pathway for this compound?

A3: While specific pathways for this exact molecule are not extensively documented, degradation of nitrophenols typically involves two main routes:

  • Oxidation of the phenol group: This can lead to the formation of quinones and polymeric material.

  • Reduction of the nitro group: This can form nitroso, hydroxylamino, and ultimately amino derivatives (e.g., 2-Amino-5-piperidinophenol). This is a common pathway in biological systems or in the presence of reducing agents.

The following diagram illustrates a potential degradation pathway for a generic nitrophenol.

G cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway Nitrophenol Nitrophenol Quinone-like structures Quinone-like structures Nitrophenol->Quinone-like structures Oxidation (O2, light, high pH) Polymeric Products Polymeric Products Quinone-like structures->Polymeric Products Nitrophenol_red Nitrophenol Nitroso-derivative Nitroso-derivative Nitrophenol_red->Nitroso-derivative Reduction Hydroxylamino-derivative Hydroxylamino-derivative Nitroso-derivative->Hydroxylamino-derivative Reduction Amino-derivative Amino-derivative Hydroxylamino-derivative->Amino-derivative Reduction

Fig. 1: Potential degradation pathways for nitrophenols.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid color change or precipitation in solution. 1. High pH of the solvent or buffer. 2. Exposure to ambient or UV light. 3. Presence of oxidizing agents or metal ion contaminants.1. Prepare solutions in a slightly acidic buffer (pH 4-6). 2. Store solutions in amber vials or protect from light with aluminum foil. 3. Use high-purity solvents and deoxygenate solutions by sparging with nitrogen or argon.
Inconsistent results in analytical assays (e.g., HPLC). 1. Degradation of the compound in the autosampler. 2. Instability in the mobile phase. 3. Stock solution degradation over time.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Ensure the mobile phase pH is compatible with the compound's stability. 3. Prepare fresh stock solutions daily or qualify their stability over the intended use period.
Loss of compound potency in biological assays. 1. Degradation in the cell culture media or assay buffer. 2. Interaction with other components in the assay mixture.1. Evaluate the stability of the compound in the specific assay medium under incubation conditions (e.g., 37°C, 5% CO2). 2. Consider adding antioxidants like ascorbic acid if compatible with the assay. 3. Prepare fresh dilutions from a stable stock solution immediately before each experiment.

Quantitative Data on Stability

Condition Compound Degradation Rate / Efficiency Reference
Fenton Reactionp-NitrophenolDegradation follows complex kinetics, influenced by concentrations of Fe²⁺, H₂O₂, and PNP.[5]
Heterogeneous Fenton-like reaction (nano-magnetite)p-Nitrophenol>90% degradation in 10 hours under optimal conditions (pH 7.0).[6]
Biodegradation (Sequencing Batch Reactor)4-NitrophenolRemoval kinetics are well-described by the Haldane substrate inhibition model.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase and analyze by a suitable HPLC method to quantify the remaining parent compound and detect any degradation products.

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Timepoints H Neutralize/Dilute G->H I HPLC Analysis H->I

Fig. 2: Workflow for a forced degradation study.
Protocol 2: pH-Dependent Stability Assessment

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

  • This compound stock solution (1 mg/mL in methanol).

  • Buffers of various pH values (e.g., pH 4, 7, 9).

  • HPLC system with UV detector.

  • Constant temperature incubator (e.g., 25°C or 40°C).

Methodology:

  • Prepare a series of solutions by diluting the stock solution into buffers of different pH values to a final concentration of 50 µg/mL.

  • Incubate the solutions at a constant temperature.

  • At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).

G A Prepare Buffered Solutions (pH 4, 7, 9) B Incubate at Constant Temperature A->B C Sample at Time Intervals B->C D HPLC Analysis C->D E Plot ln(Conc) vs. Time D->E F Determine Degradation Rate Constant (k) E->F

Fig. 3: Experimental workflow for pH stability assessment.

References

Technical Support Center: Spectroscopic Analysis of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 2-Nitro-5-piperidinophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of this compound?

A1: this compound is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[1] Its structure, featuring a nitro group, a phenolic hydroxyl group, and a piperidine ring, gives rise to distinct spectroscopic signatures.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the protons of the piperidine ring, and the phenolic hydroxyl proton. The chemical shifts of the piperidine protons can be complex due to the ring's conformational flexibility.

  • ¹³C NMR: Signals for all 11 carbon atoms should be present, with aromatic carbons typically appearing in the 110-160 ppm region and aliphatic carbons of the piperidine ring at higher field.

  • UV-Vis Spectroscopy: The presence of the nitro-substituted aromatic chromophore leads to absorption in the UV-visible region, typically between 200-400 nm. The exact wavelength of maximum absorbance (λ_max) is sensitive to the solvent used.[2][3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO).[4]

Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A2: Unexpected peaks in an ¹H NMR spectrum can arise from several sources. It is crucial to differentiate between artifacts and genuine signals from impurities.

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm.

  • Water: The presence of water in the sample or solvent will typically result in a broad singlet. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.

  • Sample Degradation: this compound, like many organic compounds, can degrade over time or under certain conditions (e.g., exposure to light or air). Degradation products will introduce new signals into the spectrum.

  • Spinning Sidebands: These are small satellite peaks that appear symmetrically around a large signal. They are caused by spinning the NMR tube and can be minimized by reducing the spinning rate.

Q3: My UV-Vis spectrum shows a shift in the absorption maximum compared to literature values. Why is this happening?

A3: The position of the λ_max in UV-Vis spectroscopy is highly sensitive to the molecular environment.

  • Solvent Effects: The polarity of the solvent can significantly influence the electronic transitions of the chromophore, leading to shifts in the absorption maximum (solvatochromism). Always compare your spectrum to literature data obtained in the same solvent.

  • pH: The phenolic hydroxyl group can be deprotonated in basic solutions, forming a phenolate ion. This alters the electronic structure of the chromophore and typically results in a red shift (bathochromic shift) of the λ_max.

  • Concentration: At high concentrations, intermolecular interactions can sometimes cause slight shifts in the absorption spectrum. Ensure your sample concentration is within the linear range of the Beer-Lambert law.

Q4: The molecular ion peak in my mass spectrum is very weak or absent. What should I check?

A4: A weak or absent molecular ion peak is a common issue in mass spectrometry, particularly with electron ionization (EI).

  • Fragmentation: this compound may undergo extensive fragmentation upon ionization, leading to a low abundance of the molecular ion. The stability of the molecular ion is dependent on the ionization technique used.

  • Ionization Technique: Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are more likely to produce a prominent protonated molecule peak ([M+H]⁺) or other adducts with less fragmentation compared to EI.

  • Instrumental Parameters: The settings of the mass spectrometer, such as the ionization energy and source temperature, can significantly affect the degree of fragmentation. Optimization of these parameters may be necessary.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common artifacts in the spectroscopic analysis of this compound.

¹H NMR Spectroscopy Troubleshooting
Observed Artifact Potential Cause Troubleshooting Steps
Broad, poorly resolved signals for piperidine protons 1. Conformational exchange of the piperidine ring on the NMR timescale. 2. Presence of paramagnetic impurities.1. Acquire the spectrum at a different temperature. Lowering the temperature may slow down the exchange and result in sharper signals for individual conformers. 2. Ensure high sample purity. Purify the sample if necessary.
Signal for the phenolic -OH proton is not observed 1. Rapid exchange with residual water or acidic/basic impurities. 2. In some deuterated solvents, the proton can exchange with deuterium.1. Use a very dry solvent and sample. 2. Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -OH peak confirms its identity.
Aromatic proton signals are shifted or show unexpected splitting 1. Intramolecular hydrogen bonding between the phenolic -OH and the ortho-nitro group can restrict rotation and affect the electronic environment. 2. Solvent-solute interactions.1. This is an inherent feature of the molecule's structure. 2D NMR techniques like COSY and HMBC can help in unambiguous assignment. 2. Acquire spectra in different solvents to observe changes in chemical shifts.
¹³C NMR Spectroscopy Troubleshooting
Observed Artifact Potential Cause Troubleshooting Steps
Missing quaternary carbon signals Quaternary carbons often have long relaxation times and can be saturated, leading to very weak or absent signals.1. Increase the relaxation delay (d1) in the acquisition parameters. 2. Use a different pulse sequence that is less sensitive to relaxation effects.
Signals are broad 1. Conformational exchange. 2. Low sample concentration or insufficient number of scans.1. Variable temperature NMR can help to resolve the broad signals. 2. Increase the sample concentration or the number of scans to improve the signal-to-noise ratio.
Incorrect chemical shifts Improper referencing of the spectrum.Reference the spectrum to the solvent peak. For CDCl₃, the central peak of the triplet is at 77.16 ppm.
UV-Vis Spectroscopy Troubleshooting
Observed Artifact Potential Cause Troubleshooting Steps
Non-linear Beer-Lambert plot 1. High sample concentration leading to intermolecular interactions. 2. Instrumental stray light. 3. Chemical changes in the sample upon dilution.1. Prepare a dilution series and work within the linear concentration range. 2. Ensure the instrument is properly maintained and calibrated. 3. Check for pH changes or degradation upon dilution.
Broad or distorted peaks 1. Presence of impurities. 2. Light scattering from suspended particles.1. Purify the sample. 2. Filter the sample solution before analysis.
Inconsistent absorbance readings 1. Fluctuations in lamp intensity. 2. Improper cuvette handling (fingerprints, scratches). 3. Sample evaporation.1. Allow the instrument to warm up sufficiently. 2. Use clean, unscratched cuvettes and handle them by the frosted sides. 3. Use a cuvette cap to minimize evaporation, especially with volatile solvents.
Mass Spectrometry Troubleshooting
Observed Artifact Potential Cause Troubleshooting Steps
Unexpected fragment ions 1. In-source fragmentation of a labile molecule. 2. Presence of impurities. 3. Background contamination from the system.1. Use a softer ionization technique or lower the source temperature. 2. Analyze a blank (solvent only) to identify background peaks. 3. Ensure high sample purity.
Adduct ions observed (e.g., [M+Na]⁺, [M+K]⁺) Presence of sodium or potassium salts in the sample, solvent, or from glassware.1. Use high-purity solvents and clean glassware. 2. These adducts can also be useful for confirming the molecular weight.
Poor signal intensity 1. Low sample concentration. 2. Inefficient ionization. 3. Ion suppression from matrix components.1. Increase the sample concentration. 2. Optimize ionization source parameters (e.g., spray voltage, gas flow). 3. If analyzing a complex mixture, consider sample cleanup or chromatographic separation prior to MS analysis.

Experimental Protocols & Data

Sample Preparation

For all spectroscopic techniques, ensure the sample is of high purity. Purification can be achieved by recrystallization or chromatography.

  • NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • UV-Vis: Prepare a stock solution of known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). Dilute the stock solution to obtain absorbance values within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, water).

Expected Spectroscopic Data (Hypothetical)

The following table presents hypothetical, yet plausible, spectroscopic data for this compound based on the analysis of its structure and related compounds. This data should be used as a reference for troubleshooting and not as a definitive standard.

Spectroscopic Technique Expected Data
¹H NMR (400 MHz, CDCl₃)* Aromatic Protons: δ 6.5 - 8.0 ppm (multiplets) * Phenolic Proton: δ 5.0 - 9.0 ppm (broad singlet) * Piperidine Protons (α to N): δ 3.0 - 3.5 ppm (multiplet) * Piperidine Protons (β, γ to N): δ 1.5 - 2.0 ppm (multiplets)
¹³C NMR (100 MHz, CDCl₃)* Aromatic Carbons: δ 110 - 160 ppm * Piperidine Carbons (α to N): δ ~50 ppm * Piperidine Carbons (β, γ to N): δ ~20-30 ppm
UV-Vis (Ethanol)* λ_max: ~350 - 400 nm
Mass Spectrometry (ESI+)* [M+H]⁺: m/z 223.1 * Major Fragments: Loss of NO₂ (m/z 177.1), Loss of H₂O (m/z 205.1)

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected spectroscopic results.

Troubleshooting_Workflow Start Unexpected Spectroscopic Result Check_Purity Is the sample pure? Start->Check_Purity Check_Instrument Is the instrument functioning correctly? Check_Purity->Check_Instrument Yes Modify_Experiment Modify experimental conditions Check_Purity->Modify_Experiment No, purify sample Check_Parameters Are the experimental parameters appropriate? Check_Instrument->Check_Parameters Yes Check_Instrument->Modify_Experiment No, calibrate/maintain Analyze_Artifacts Analyze for known artifacts Check_Parameters->Analyze_Artifacts Yes Check_Parameters->Modify_Experiment No, optimize parameters Consult_Literature Consult literature for similar compounds Analyze_Artifacts->Consult_Literature Interpret_Data Re-interpret data Analyze_Artifacts->Interpret_Data Artifacts identified Consult_Literature->Modify_Experiment Modify_Experiment->Start Re-analyze

Caption: A logical workflow for troubleshooting spectroscopic data.

Potential Fragmentation Pathway in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for this compound in positive ion ESI-MS.

Fragmentation_Pathway M_H [M+H]⁺ m/z 223.1 Loss_NO2 Loss of NO₂ M_H->Loss_NO2 Loss_H2O Loss of H₂O M_H->Loss_H2O Fragment1 [M+H - NO₂]⁺ m/z 177.1 Loss_NO2->Fragment1 Fragment2 [M+H - H₂O]⁺ m/z 205.1 Loss_H2O->Fragment2

Caption: A potential ESI-MS fragmentation pathway.

References

minimizing degradation of 2-Nitro-5-piperidinophenol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2-Nitro-5-piperidinophenol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[1][2] It is important to be aware of its potential for degradation to ensure the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general properties of nitrophenols, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and suboptimal pH conditions.

Q3: How should I properly store this compound?

To minimize degradation during storage, it is recommended to store this compound in a sealed container, in a dry environment at a temperature of 2-8°C.[1]

Q4: What are the visible signs of this compound degradation?

Visible signs of degradation may include a change in color of the compound or the solution, the appearance of precipitates, or inconsistent experimental results. It is crucial to monitor for these signs and to use analytical techniques to confirm the compound's integrity.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Analyze a sample of your this compound stock using a suitable analytical method like HPLC to check for the presence of degradation products.

    • Compare the results to a fresh or certified standard if available.

  • Review Experimental Conditions:

    • Light Exposure: Were the experiments conducted under ambient or direct light? Nitrophenols are known to be light-sensitive.

    • Temperature: Were the experimental temperatures controlled and within a stable range? Elevated temperatures can accelerate degradation.

    • pH of Solutions: Was the pH of all buffers and solutions verified? The stability of nitrophenols is pH-dependent.

  • Implement Preventative Measures:

    • Protect solutions from light by using amber vials or covering glassware with aluminum foil.

    • Maintain a stable and cool temperature throughout the experiment.

    • Ensure the pH of the experimental medium is controlled and documented.

Issue 2: Changes in the Physical Appearance of the Compound or Solution

Possible Cause: Degradation and formation of byproducts.

Troubleshooting Steps:

  • Do not use: If you observe a color change or precipitation, it is highly likely that the compound has degraded. Do not proceed with the experiment using this material.

  • Isolate and Analyze: If possible, attempt to isolate the precipitate or analyze the discolored solution to identify the degradation products. This can provide insights into the degradation pathway.

  • Procure Fresh Compound: Obtain a fresh batch of this compound to ensure the reliability of your experiments.

Data on Factors Affecting Stability

Due to the limited availability of specific quantitative data for this compound, the following tables provide generalized stability information based on studies of similar nitrophenol compounds. These should be used as a guideline for experimental design.

Table 1: General Effect of Temperature on Nitrophenol Stability

Temperature RangeExpected StabilityRecommendations
2-8°CHighRecommended storage temperature.[1]
Room Temperature (~20-25°C)ModerateSuitable for short-term handling during experiments. Minimize exposure time.
> 30°CLow to Very LowAvoid prolonged exposure. Increased risk of thermal degradation.

Table 2: General Effect of pH on Nitrophenol Stability in Aqueous Solutions

pH RangeExpected StabilityRationale
< 4Moderate to LowPotential for acid-catalyzed degradation reactions.
4 - 7ModerateStability may vary depending on the specific compound structure.
> 7Generally HigherFor many nitrophenols, stability increases in alkaline conditions due to the formation of the more stable phenolate anion.

Table 3: General Effect of Light on Nitrophenol Stability

Light ConditionWavelength RangeExpected StabilityRecommendations
DarkN/AHighStore and handle in the absence of light whenever possible.
Ambient Laboratory LightVisible SpectrumModerate to LowUse amber vials or foil-wrapped glassware.
Direct Sunlight / UV LampUV and VisibleVery LowAvoid direct exposure as it can lead to rapid photodegradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound

    • Anhydrous DMSO or ethanol

    • Vortex mixer

    • Calibrated analytical balance

    • Amber glass vial

  • Procedure:

    • Equilibrate the sealed container of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

    • Transfer the weighed compound to an amber glass vial.

    • Add the appropriate volume of solvent (e.g., anhydrous DMSO) to achieve the desired concentration.

    • Vortex the solution until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in the dark.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment (General Method)

This is a general method based on protocols for similar compounds and should be optimized for your specific instrumentation and requirements.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • Gradient elution may be necessary to separate the parent compound from potential degradation products.

  • General Gradient Profile:

    • Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Hold at high %B for a few minutes.

    • Return to initial conditions and equilibrate the column.

  • Detection:

    • Monitor at a wavelength where this compound has maximum absorbance. This should be determined by running a UV-Vis spectrum of the compound.

  • Sample Preparation:

    • Dilute the stock solution or experimental samples in the mobile phase to an appropriate concentration for detection.

    • Filter the samples through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow Experimental Workflow to Minimize Degradation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Store at 2-8°C in Dark weighing Weigh Compound storage->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution condition_control Control Temperature and pH dissolution->condition_control light_protection Protect from Light condition_control->light_protection run_experiment Execute Experiment light_protection->run_experiment sampling Collect Samples run_experiment->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_interpretation Interpret Data hplc_analysis->data_interpretation

Workflow for handling this compound.

degradation_pathways General Degradation Pathways for Nitrophenols cluster_triggers Degradation Triggers NP This compound Intermediates Degradation Intermediates (e.g., catechols, hydroquinones) NP->Intermediates Oxidation/Reduction/Hydrolysis Light Light (UV/Vis) Light->NP Heat Heat Heat->NP pH Extreme pH pH->NP Final_Products Final Products (e.g., smaller organic molecules, inorganic ions) Intermediates->Final_Products Ring Cleavage

Potential degradation pathways for nitrophenols.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_compound Check Compound Purity (HPLC) start->check_compound degraded Compound Degraded? check_compound->degraded yes_degraded Procure Fresh Compound & Review Handling Procedures degraded->yes_degraded Yes no_degraded Review Experimental Parameters degraded->no_degraded No check_params Light, Temp, or pH out of range? no_degraded->check_params yes_params Optimize Experimental Conditions check_params->yes_params Yes no_params Investigate Other Experimental Variables check_params->no_params No

Decision tree for troubleshooting experiments.

References

Technical Support Center: Refining Cell Treatment Protocols with 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature and experimental data regarding the application of 2-Nitro-5-piperidinophenol (CAS: 157831-75-9) in cell treatment protocols has yielded limited specific information. While the broader classes of nitro compounds and piperidine derivatives are known for their diverse biological activities, public domain research specifically detailing the use, mechanism of action, and established protocols for this particular compound in cell-based assays is not currently available.

The nitro group is a well-known pharmacophore that can impart a range of biological effects, often through enzymatic reduction, leading to activities such as antimicrobial or antineoplastic action. Similarly, the piperidine moiety is a common scaffold in medicinal chemistry, contributing to a variety of pharmacological properties. However, the specific combination in this compound has not been characterized in the context of cell treatment in the available literature.

Due to the absence of foundational experimental data, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, specific experimental protocols, and signaling pathway diagrams as requested. The creation of such resources requires access to published research detailing:

  • Biological Activity: The specific effects of this compound on various cell types.

  • Mechanism of Action: The cellular and molecular pathways through which the compound exerts its effects.

  • Effective Concentrations: Dose-response studies to determine optimal treatment concentrations.

  • Incubation Times: Time-course experiments to establish the duration of treatment.

  • Observed Issues: Common problems encountered by researchers during its use.

We are committed to providing accurate and actionable scientific information. As research on this compound becomes available in the public domain, we will update our resources accordingly. We encourage researchers who have experience with this compound to publish their findings to contribute to the collective understanding of its properties.

General Guidance for Working with Novel Compounds in Cell Culture

For researchers pioneering the use of uncharacterized compounds like this compound, we recommend a systematic approach to protocol development. The following workflow and considerations can serve as a general guide.

Experimental Workflow for a Novel Compound

Caption: A generalized workflow for characterizing a novel compound in cell culture.

Frequently Asked Questions (FAQs) - General Troubleshooting for Novel Compounds

This section provides general advice for issues that may arise when working with a new and uncharacterized compound.

1. How do I dissolve my novel compound for cell culture experiments?

  • Answer: Start by attempting to dissolve the compound in a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Subsequently, dilute this stock solution in your cell culture medium to the final working concentration. It is crucial to keep the final solvent concentration in the culture medium low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

2. My compound is precipitating in the cell culture medium. What should I do?

  • Answer: Precipitation can occur if the compound has low solubility in aqueous solutions. You can try the following:

    • Lower the final concentration of the compound.

    • Prepare a fresh, more dilute stock solution.

    • Slightly increase the serum concentration in your medium, as proteins like albumin can sometimes aid in solubility.

    • Consider using a different, less polar solvent for your stock solution, if compatible with your cells.

    • Ensure the pH of your final medium is not causing the compound to precipitate.

3. I am observing high levels of cell death even at low concentrations. What could be the cause?

  • Answer: This suggests high cytotoxicity.

    • Verify Concentration: Double-check your stock solution concentration and dilution calculations.

    • Purity: Ensure the purity of your compound. Impurities could be responsible for the observed toxicity.

    • Time-Dependent Toxicity: The compound might be toxic even at low concentrations with prolonged exposure. Consider reducing the incubation time.

    • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound. Test on a different cell line if possible.

4. I am not observing any effect of my compound on the cells. What should I do?

  • Answer:

    • Increase Concentration: You may be using a concentration that is too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.

    • Increase Incubation Time: The compound may require a longer incubation period to produce a measurable effect.

    • Compound Stability: The compound may be unstable in the cell culture medium over time. Consider replenishing the medium with fresh compound during long-term experiments.

    • Endpoint Assay: The assay you are using may not be appropriate to detect the specific cellular changes induced by the compound. Consider alternative functional assays based on a hypothesized mechanism of action.

General Safety and Handling Precautions

For any new chemical compound, it is imperative to handle it with care until its toxicological properties are well-understood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of all waste containing the compound in accordance with your institution's hazardous waste disposal procedures.

  • Material Safety Data Sheet (MSDS): Although detailed biological information may be lacking, always consult the supplier's MSDS for known physical and chemical hazards.

We will continue to monitor the scientific literature for new information on this compound and will update this technical resource as new data becomes available.

Technical Support Center: Quantification of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the accuracy of 2-Nitro-5-piperidinophenol quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for phenolic compounds is often due to interactions with active sites on the HPLC column.

    • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the polar phenol group, causing tailing.

      • Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

    • Inappropriate pH: The pH of the mobile phase can affect the ionization state of your analyte.

      • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain it in a single, non-ionized form.

  • Question: My peaks are showing fronting. What is the likely cause?

  • Answer: Peak fronting is less common but can be caused by:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

      • Solution: Whenever possible, dissolve your sample in the mobile phase.

    • Column Collapse: This is a more severe issue and can occur with certain types of columns if incompatible solvents are used.

      • Solution: Ensure your mobile phase composition is compatible with your column's specifications.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer: Retention time variability can be caused by several factors:

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use an HPLC-grade solvent.

    • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time.

      • Solution: Use a column oven to maintain a constant and stable temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. A stable baseline is a good indicator of equilibration.

    • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, therefore, shifting retention times.

      • Solution: Perform regular maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.

Issue 3: Inaccurate Quantification Results

  • Question: My quantitative results for this compound are not reproducible. What could be the problem?

  • Answer: Inaccurate and irreproducible results can stem from several sources:

    • Sample Stability: this compound, like other nitrophenol derivatives, may be susceptible to degradation, especially under certain pH and temperature conditions.

      • Solution: Prepare samples fresh and store them in a cool, dark place. Investigate the stability of your compound in the chosen sample solvent. For aqueous solutions of similar nitrophenols, stability is reported to be better at a higher pH (around 9).[1]

    • Inaccurate Standard Preparation: Errors in preparing standard solutions will directly impact the accuracy of your quantification.

      • Solution: Use a calibrated analytical balance and volumetric flasks to prepare your standards. Ensure the purity of your reference standard.

    • Linearity Range: Operating outside the linear range of the detector will lead to inaccurate quantification.

      • Solution: Perform a linearity study to determine the concentration range over which the detector response is proportional to the analyte concentration. Dilute your samples to fall within this range.

    • Integration Errors: Incorrect peak integration will lead to erroneous results.

      • Solution: Manually review the integration of your peaks to ensure the baseline is set correctly and the entire peak area is being measured.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting HPLC method for the quantification of this compound?

  • A1: Based on methods for structurally similar compounds like 2-amino-5-nitrophenol, a good starting point would be a reversed-phase HPLC method using a C18 column.[2] A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is a common approach for separating phenolic compounds. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

  • Q2: How do I determine the optimal detection wavelength for this compound?

  • A2: The optimal detection wavelength can be determined by obtaining a UV-Vis spectrum of a standard solution of this compound. The wavelength of maximum absorbance (λmax) should be used for quantification to achieve the best sensitivity. For similar nitrophenols, absorbance maxima are often observed in the UV region.[3][4][5][6][7]

  • Q3: My sample matrix is complex. How can I minimize interferences?

  • A3: For complex matrices, a sample preparation step is often necessary to remove interfering substances. Solid-phase extraction (SPE) is a common technique for cleaning up samples before HPLC analysis. The choice of SPE sorbent will depend on the properties of your analyte and the matrix components.

  • Q4: Is method validation necessary for my this compound assay?

  • A4: Yes, method validation is crucial to ensure that your analytical method is accurate, precise, and reliable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

  • Q5: What are the typical linearity range, LOD, and LOQ for the HPLC analysis of similar nitrophenols?

  • A5: For a similar compound, 2-amino-5-nitrophenol, a validated HPLC method showed good linearity (r² = 0.9992–0.9999) over a concentration range of 0.5 to 50 µg/mL.[2] The lower limit of quantification (LLOQ) was determined to be 0.5 µg/mL.[2] For other nitrophenols, detection limits in the range of 0.075 to 0.27 µg/L have been reported with preconcentration steps.

Experimental Protocols

Proposed HPLC Method for Quantification of this compound

Disclaimer: This proposed method is based on established methods for structurally similar compounds and should be fully validated by the user for their specific application.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation, if necessary)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan (start with ~280 nm and ~350 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation procedure will depend on the sample matrix. A general procedure may involve dissolving the sample in a suitable solvent, filtering through a 0.45 µm syringe filter, and diluting with the mobile phase as necessary to fall within the calibration range.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used to quantify compounds structurally similar to this compound. These values should be used as a general guide, and specific performance should be established during method validation.

ParameterTypical Value for Similar CompoundsReference
Linearity (r²) > 0.999[2]
Linearity Range 0.5 - 50 µg/mL[2]
Accuracy (% Recovery) 93.1 - 110.2%[2]
Precision (% RSD) 1.1 - 8.1%[2]
Limit of Quantification (LOQ) 0.5 µg/mL[2]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare Standard Stock Solution work_std Prepare Working Standards std_prep->work_std injection Inject Standards & Samples work_std->injection sample_prep Prepare Sample (Dissolve, Filter, Dilute) sample_prep->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatograms hplc_system->chromatogram injection->hplc_system cal_curve Generate Calibration Curve chromatogram->cal_curve quantify Quantify Analyte in Samples cal_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound by HPLC.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_quantification Quantification Issues start Inaccurate Results? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Shift? start->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No solution_tailing Check for: - Silanol Interactions (add acid) - Column Overload (dilute) - Inappropriate pH tailing->solution_tailing solution_fronting Check for: - Sample Solvent Mismatch - Column Collapse fronting->solution_fronting solution_retention Check for: - Mobile Phase Inconsistency - Temperature Fluctuation - Insufficient Equilibration - Pump Issues retention_time->solution_retention Yes quant_repro Poor Reproducibility? retention_time->quant_repro No solution_quant Check for: - Sample Stability - Standard Preparation Errors - Non-linearity - Integration Errors quant_repro->solution_quant Yes

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

strategies for reducing off-target effects of 2-Nitro-5-piperidinophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate potential off-target effects of 2-Nitro-5-piperidinophenol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for a molecule like this compound?

A1: The chemical structure of this compound contains features that may contribute to off-target interactions. The phenolic hydroxyl group can engage in hydrogen bonding with various proteins, while the nitro group can be metabolically reduced, leading to reactive intermediates. Furthermore, the piperidine ring may interact with receptors or enzymes that recognize similar cyclic amine structures. Such interactions with unintended biological targets can lead to undesired cellular responses.[1][2]

Q2: How can I determine if the observed cellular phenotype is a result of an off-target effect of this compound?

A2: Validating that an observed phenotype is a direct result of modulating the intended target is crucial. A primary method is to perform a rescue experiment by overexpressing a form of the target protein that is resistant to the compound. If the phenotype is reversed, it suggests on-target activity. Additionally, using a structurally related but inactive analog of this compound as a negative control can help differentiate specific from non-specific effects.[3] Genetic approaches, such as CRISPR/Cas9-mediated knockout of the intended target, can also be employed to see if the phenotype is recapitulated.[3]

Q3: What initial steps can be taken to minimize non-specific binding of this compound in my in vitro assays?

A3: Non-specific binding can be a significant issue for phenolic compounds. To mitigate this, optimizing assay conditions is key. This includes adjusting the concentration of blocking agents like bovine serum albumin (BSA) or using detergents such as Tween-20 or Triton X-100 in your assay buffers. It is also advisable to determine the optimal compound concentration range through dose-response experiments to avoid using excessively high concentrations that are more likely to cause off-target effects.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in biochemical assays.

This could be due to non-specific interactions of this compound with assay components.

Troubleshooting Steps:

  • Optimize Blocking Agents: Increase the concentration of BSA or switch to a different blocking agent like casein.

  • Include Detergents: Add a low concentration (0.01-0.1%) of a non-ionic detergent (e.g., Tween-20) to your assay buffer to disrupt weak, non-specific hydrophobic interactions.

  • Vary Compound Incubation Time: Reducing the incubation time of the compound with the biological sample can sometimes minimize off-target binding without significantly affecting on-target activity.

  • Assay Component Controls: Run controls with this compound and each assay component individually to identify any direct interactions (e.g., with detection antibodies or substrates).

Issue 2: Observed cellular toxicity at concentrations required for the desired effect.

This may indicate that this compound is hitting unintended targets that regulate cell viability.

Troubleshooting Steps:

  • Structural Analogs: Test structurally similar but functionally inactive analogs of this compound. If these analogs also show toxicity, it points towards a non-specific cytotoxicity mechanism.

  • Orthogonal Assays: Confirm the on-target activity using a different assay format. For example, if you are using a cell-based reporter assay, validate your findings with a direct binding assay or an enzymatic assay.

  • Computational Prediction: Utilize computational tools to predict potential off-target binding sites for this compound.[1] This can provide insights into which protein families might be unintentionally affected.

  • Proteome-wide Profiling: Employ techniques like chemical proteomics to experimentally identify the cellular targets of this compound in an unbiased manner.

Experimental Protocols

Protocol 1: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

This protocol allows for the validation of direct binding of this compound to its intended target in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heating Profile: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative proteomics methods.

  • Data Interpretation: Binding of this compound is expected to stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Protocol 2: Off-Target Profiling using Kinase Panel Screening

If the intended target of this compound is a kinase, or if off-target kinase activity is suspected, a broad panel screening is recommended.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.

  • Assay Performance: The screening is typically performed by a specialized service provider. The compound is tested at one or two standard concentrations (e.g., 1 µM and 10 µM) against the panel of kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.

  • Hit Validation: Any significant off-target "hits" (kinases inhibited above a certain threshold, e.g., >50%) should be validated by determining the IC50 value in follow-up dose-response experiments.

Data Presentation

Table 1: Example Data from a Kinase Panel Screen for this compound

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Intended Target 85% 98%
Off-Target Kinase A5%15%
Off-Target Kinase B55%89%
Off-Target Kinase C12%35%

Visualizations

experimental_workflow cluster_issue Issue Identification cluster_troubleshooting Troubleshooting Strategies cluster_validation Experimental Validation A High Background or Inconsistent Results C Optimize Assay Conditions A->C B Cellular Toxicity D Validate On-Target Activity B->D E Computational Prediction B->E F CETSA D->F H Rescue Experiment D->H G Kinase Panel Screening E->G

Caption: Troubleshooting workflow for addressing off-target effects.

signaling_pathway_hypothesis cluster_compound cluster_targets cluster_outcomes Compound This compound Target Intended Target Compound->Target On-Target OffTarget Off-Target Protein Compound->OffTarget Off-Target DesiredEffect Desired Cellular Effect Target->DesiredEffect UndesiredEffect Undesired Side Effect OffTarget->UndesiredEffect

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

Comparative Guide to the Validation of an HPLC Method for 2-Nitro-5-piperidinophenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Nitro-5-piperidinophenol. It offers a detailed comparison with alternative analytical techniques, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability studies. While HPLC is a widely adopted technique for such analyses, other methods like Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry present viable alternatives. This guide will delve into the validation of a proposed HPLC method and objectively compare its performance against these alternatives.

Proposed HPLC Method for this compound

Based on established methods for similar nitrophenol and aromatic amine compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound, likely in the range of 270-280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

HPLC Method Validation Workflow

The validation of the proposed HPLC method would follow a structured workflow to ensure its suitability for its intended purpose.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Parameter Optimization (Mobile Phase, Column, etc.) H System Suitability A->H Initial Assessment B Specificity C Linearity & Range B->C Establishes Range D Accuracy C->D Confirms Trueness E Precision (Repeatability & Intermediate) D->E Assesses Variability F LOD & LOQ E->F Determines Sensitivity G Robustness F->G Evaluates Reliability I Routine Analysis of This compound G->I Ready for Use Method Comparison cluster_0 Analytical Method cluster_1 Performance Parameter HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD) HPLC->Sensitivity Moderate Speed Analysis Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate Simplicity Simplicity HPLC->Simplicity Moderate GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity Very High GCMS->Speed Slow GCMS->Cost High GCMS->Simplicity Complex CE Capillary Electrophoresis CE->Specificity High CE->Sensitivity High CE->Speed Fast CE->Cost Moderate CE->Simplicity Moderate UVVIS UV-Vis Spectrophotometry UVVIS->Specificity Low UVVIS->Sensitivity Low UVVIS->Speed Very Fast UVVIS->Cost Low UVVIS->Simplicity Simple

Comparative Efficacy Analysis of 2-Nitro-5-piperidinophenol and Structurally Related Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential efficacy of 2-Nitro-5-piperidinophenol, a synthetic compound featuring both a nitrophenol and a piperidine moiety. Due to a lack of specific biological data for this compound in publicly available literature, this document presents an illustrative comparison based on the known activities of structurally similar compounds. The piperidine and nitrophenol scaffolds are present in a wide array of pharmacologically active agents, exhibiting activities ranging from antimicrobial and anticancer to central nervous system modulation.[1][2][3][4][5][6][7][8] This guide will explore these potential therapeutic areas, presenting hypothetical yet representative experimental data and detailed methodologies to facilitate further research and drug discovery efforts.

Introduction to this compound and Analogs

This compound is a small molecule characterized by a phenol ring substituted with a nitro group and a piperidine ring. While specific biological targets for this compound are not yet established in published research, its structural components suggest several potential pharmacological applications. The piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a scaffold for interaction with various biological targets.[1][2][4][9] The nitrophenol group, also found in numerous bioactive compounds, can be involved in a range of biological activities, including antimicrobial and signaling pathway modulation.[5][6][7][8]

This guide will explore the hypothetical efficacy of this compound in three potential therapeutic areas:

  • Antimicrobial Activity

  • Anticancer Activity

  • Central Nervous System (CNS) Activity

For each area, we will compare its potential performance with known compounds that share structural similarities.

Comparative Efficacy Data

The following tables present illustrative quantitative data to compare the potential efficacy of this compound with that of relevant compounds in each therapeutic area.

Table 1: Comparative Antimicrobial Activity
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Cytotoxicity (CC50) in Human Keratinocytes (µg/mL)
This compound (Hypothetical) Staphylococcus aureus8>100
Nitazoxanide [10]Clostridium difficile150
Chloramphenicol [7]Staphylococcus aureus475
Compound A (Piperidine Derivative) [11]Escherichia coli16>128
Table 2: Comparative Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Selectivity Index (IC50 Normal Cells / IC50 Cancer Cells)
This compound (Hypothetical) MCF-7 (Breast Cancer)510
Flutamide (Nitroaromatic) [8]LNCaP (Prostate Cancer)155
Compound B (Piperidine Derivative) [3]U251 (Glioblastoma)215
Doxorubicin MCF-7 (Breast Cancer)0.52
Table 3: Comparative CNS Receptor Binding Affinity
CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Assay (IC50, nM)
This compound (Hypothetical) NMDA Receptor (NR1A/2B subtype)50120
Ifenprodil [12]NMDA Receptor (NR1A/2B subtype)2260
Compound C (Hydroxyphenyl-piperidine) [13]µ-Opioid Receptor1025
Ketamine NMDA Receptor (Non-selective)6001500

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow for MIC Determination

G prep Prepare Bacterial Inoculum (0.5 McFarland standard) serial Perform 2-fold Serial Dilutions of Test Compound in Broth prep->serial inoculate Inoculate Microplate Wells with Bacterial Suspension serial->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Absorbance at 600 nm or Visually Inspect for Turbidity incubate->read determine Determine MIC (Lowest concentration with no visible growth) read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Bacterial Culture: The target bacterium (e.g., Staphylococcus aureus) is cultured in appropriate broth overnight. The culture is then diluted to a concentration of 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of a compound.

Signaling Pathway in MTT Assay

MTT MTT (Yellow Tetrazolium Salt) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple Crystals) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., with DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Cellular mechanism of the MTT assay for cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Radioligand Binding Assay for CNS Receptor Affinity

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Workflow for Radioligand Binding Assay

A Prepare Cell Membranes Expressing Receptor of Interest B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Ki from IC50 (Cheng-Prusoff equation) D->E

Caption: Workflow of a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., NMDA receptor) are prepared.

  • Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ifenprodil) and varying concentrations of the test compound.

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

While the precise biological activity of this compound remains to be elucidated, its chemical structure suggests potential for a range of therapeutic applications. The illustrative comparisons and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating this compound and its analogs. Further studies are warranted to determine the specific molecular targets and to fully characterize the pharmacological profile of this compound.

References

Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Nitro-5-piperidinophenol analogs is limited in the current body of scientific literature. This guide provides a comparative analysis based on structurally related compounds, including piperidinol and nitrophenyl derivatives, to infer potential structure-activity relationships (SAR) for the target scaffold. The presented data and protocols are derived from studies on analogous molecular structures and should be considered as a predictive guide for designing future research.

Introduction

The this compound scaffold represents a unique combination of a nitrophenol moiety and a piperidine ring, suggesting potential for a diverse range of biological activities. The piperidine ring is a prevalent feature in numerous pharmaceuticals, contributing to improved pharmacokinetic properties and serving as a versatile scaffold for interacting with various biological targets.[1][2][3][4][5] The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the aromatic ring and participate in interactions with biological macromolecules.[6] This guide explores the potential structure-activity relationships of this compound analogs by examining the biological activities of related compounds, providing a framework for the rational design and evaluation of novel therapeutic agents based on this scaffold.

Core Structure and Analogs

The core structure of this compound consists of a phenol ring substituted with a nitro group at the 2-position and a piperidine ring at the 5-position. Variations in this core structure can be explored to modulate biological activity. Key points of diversification include:

  • Substitution on the Piperidine Nitrogen (R1): Alkyl or aryl groups can be introduced to alter lipophilicity and steric bulk.

  • Substitution on the Piperidine Ring (R2): Modifications to the piperidine ring can influence conformational preferences and interactions with target proteins.

  • Substitution on the Phenolic Hydroxyl Group (R3): Alkylation or acylation of the hydroxyl group can affect solubility and metabolic stability.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Phenol + Epichlorohydrin intermediate Crude Epoxide Intermediate start->intermediate Cs2CO3, Acetonitrile, Reflux final_compound Final this compound Analog intermediate->final_compound Piperidine Derivative, Ethanol, Reflux activity_screening Primary Activity Screening (e.g., Anticancer, Anti-inflammatory) final_compound->activity_screening Purification dose_response Dose-Response Studies (IC50/EC50 Determination) activity_screening->dose_response mechanistic_studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanistic_studies

References

A Comparative Guide to the Cytotoxicity of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various nitrophenol derivatives, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in understanding the relative toxicities of these compounds and in designing further studies.

Comparative Cytotoxicity Data

The cytotoxic effects of nitrophenol derivatives can vary significantly based on the number and position of nitro groups on the phenol ring, as well as the cell type being evaluated. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell viability.

Below is a summary of IC50 values for several nitrophenol derivatives across different human cell lines.

Nitrophenol DerivativeCell LineExposure Time (hours)IC50 (µg/mL)Reference
2-Nitrophenol (2NP)BEAS-2B (Normal bronchial epithelial)24255
3-Nitrophenol (3NP)BEAS-2B (Normal bronchial epithelial)24118
4-Nitrophenol (4NP)BEAS-2B (Normal bronchial epithelial)2489
2-Nitrophenol (2NP)A549 (Alveolar epithelial cancer)24> 10,000
3-Nitrophenol (3NP)A549 (Alveolar epithelial cancer)242503
4-Nitrophenol (4NP)A549 (Alveolar epithelial cancer)24> 10,000
2,4-Dinitrophenol (DNP)Calu-6 (Pulmonary adenocarcinoma)72~200 µM[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable cytotoxicity data. Below are methodologies for three key assays commonly used to assess the cytotoxicity of nitrophenol derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenol derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

A Seed cells in 96-well plate B Treat with Nitrophenol Derivatives A->B C Incubate (e.g., 24h, 48h, 72h) B->C D Add MTT solution C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of a substrate, and the resulting color change is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment group and calculate the percentage of cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with nitrophenol derivatives as described previously.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[2][3][4]

Signaling Pathways in Nitrophenol-Induced Cytotoxicity

The cytotoxic effects of nitrophenol derivatives are often mediated by the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis (programmed cell death).

Key Events:

  • Induction of Reactive Oxygen Species (ROS): Nitrophenols can disrupt cellular redox balance, leading to an accumulation of ROS.

  • Mitochondrial Dysfunction: 2,4-dinitrophenol, a classic uncoupler of oxidative phosphorylation, disrupts the mitochondrial membrane potential, leading to decreased ATP production and further ROS generation.[5][6] This is a common mechanism for many nitrophenols.

  • Apoptosis Activation: The combination of oxidative stress and mitochondrial damage can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.

NP Nitrophenol Derivatives ROS Increased Reactive Oxygen Species (ROS) NP->ROS Mito Mitochondrial Dysfunction (e.g., Uncoupling of OxPhos) NP->Mito ROS->Mito ATP Decreased ATP Production Mito->ATP CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Nitrophenol-induced cytotoxicity pathway.

References

Validating the In Vitro Anti-Inflammatory Potential of 2-Nitro-5-piperidinophenol: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized in vitro anti-inflammatory properties of the novel compound 2-Nitro-5-piperidinophenol in a relevant in vivo model. Due to the current absence of published data on the specific biological activities of this compound, this document outlines a prospective experimental plan. We will compare its potential efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections detail the proposed experimental protocols, present hypothetical comparative data, and visualize the associated signaling pathways and workflows.

Hypothesized In Vitro Activity of this compound

Based on its chemical structure, which incorporates a nitro group and a phenol moiety—features present in other compounds with demonstrated anti-inflammatory effects—we hypothesize that this compound can mitigate inflammatory responses at the cellular level. The proposed mechanism involves the inhibition of key inflammatory mediators.

Comparative Data Summary

The following tables present hypothetical data from the proposed in vitro and in vivo experiments to illustrate a potential outcome where this compound exhibits anti-inflammatory effects.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundIC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cellsInhibition of TNF-α Secretion (%) at 10 µMInhibition of IL-6 Secretion (%) at 10 µMCell Viability (%) at 50 µM
This compound12.56558>95
Indomethacin25.87268>95
Vehicle (DMSO)-00100

Table 2: In Vivo Anti-Inflammatory Efficacy in a Murine Model of LPS-Induced Inflammation

Treatment Group (n=8)Serum TNF-α Levels (pg/mL)Serum IL-6 Levels (pg/mL)Lung Myeloperoxidase (MPO) Activity (U/g tissue)
Vehicle Control (Saline)1500 ± 1202500 ± 2005.2 ± 0.5
LPS (1 mg/kg) + Vehicle4500 ± 3508000 ± 60015.8 ± 1.2
LPS + this compound (10 mg/kg)2500 ± 2004500 ± 4008.5 ± 0.7
LPS + Indomethacin (5 mg/kg)2200 ± 1804000 ± 3507.9 ± 0.6

Experimental Protocols

In Vitro Anti-Inflammatory Assays
  • Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Nitric Oxide (NO) Assay: Cells will be seeded in 96-well plates and pre-treated with varying concentrations of this compound or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatant will be measured using the Griess reagent.

  • Cytokine Analysis (ELISA): Supernatants from the treated cells will be collected to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: The cytotoxicity of the compounds will be assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vivo Validation in a Murine Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used. All animal procedures will be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Experimental Groups:

    • Group 1: Vehicle control (Saline, i.p.)

    • Group 2: LPS (1 mg/kg, i.p.) + Vehicle

    • Group 3: LPS (1 mg/kg, i.p.) + this compound (10 mg/kg, oral gavage)

    • Group 4: LPS (1 mg/kg, i.p.) + Indomethacin (5 mg/kg, oral gavage)

  • Procedure: The test compounds or vehicle will be administered 1 hour before the intraperitoneal (i.p.) injection of LPS. After 6 hours, blood will be collected via cardiac puncture for serum cytokine analysis. Lung tissues will be harvested to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Biochemical Analysis: Serum levels of TNF-α and IL-6 will be quantified by ELISA. Lung MPO activity will be determined spectrophotometrically.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space cluster_4 Hypothesized Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6 mRNA->Cytokines Translation & Secretion NPP This compound NPP->IKK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway and point of inhibition.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F NO & Cytokine Assays E->F G Administer Compound (p.o.) H Inject LPS (i.p.) G->H I Wait 6h H->I J Collect Blood & Lungs I->J K Serum & Tissue Analysis J->K

Caption: Experimental workflows for in vitro and in vivo studies.

Cross-Validation of Analytical Techniques for 2-Nitro-5-piperidinophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of 2-Nitro-5-piperidinophenol is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—that can be employed for the analysis of this compound. The performance data presented is based on studies of structurally similar nitrophenol compounds, offering a predictive insight into the expected capabilities of each method for this compound analysis.

Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Its adaptability to various detectors makes it a robust choice for the analysis of this compound in diverse sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for the identification and quantification of volatile and semi-volatile compounds. While derivatization may be necessary for non-volatile compounds, GC-MS provides unparalleled structural information.

  • UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for the quantification of compounds that absorb light in the ultraviolet-visible range. While it may lack the specificity of chromatographic methods, it can be a rapid and cost-effective tool for routine analysis, particularly in the absence of interfering substances.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry based on data from the analysis of analogous nitrophenol compounds. These values can serve as a benchmark for what to expect when developing and validating methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) 0.9992–0.9999[1]> 0.99[2][3]> 0.999[4]
Accuracy (% Recovery) 93.1–110.2%[1]84.6 - 107.8%[3]Not explicitly stated, but method is reported as accurate[4]
Precision (%RSD) 1.1–8.1%[1]1.77 - 4.55%[3]Not explicitly stated
Limit of Detection (LOD) Dependent on detector and matrixDependent on instrumentation and matrixDependent on molar absorptivity and path length
Limit of Quantification (LOQ) Dependent on detector and matrixDependent on instrumentation and matrixDependent on molar absorptivity and path length

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of 2-amino-5-nitrophenol and 2-methyl-5-nitrophenol.[1][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for the separation of polar compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to improve peak shape).[5] The gradient or isocratic elution profile would need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the analysis of diphenidine derivatives and nitrobenzene compounds.[2][3]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column such as an HP-5MS (or equivalent) is suitable for the separation of a wide range of compounds.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components in the sample.

  • Injection: A small volume of the sample is injected into the GC, often using a split injection mode.[2]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

  • Sample Preparation: Samples are dissolved in a volatile solvent like methanol.[2] Derivatization may be required if this compound is not sufficiently volatile.

UV-Vis Spectrophotometry

This method is adapted from the determination of p-nitrophenol.[4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in a given solvent must be determined. For similar nitrophenols, characteristic absorption peaks are observed between 300 and 400 nm.[4]

  • Standard Curve: A standard curve is prepared by measuring the absorbance of a series of solutions with known concentrations of this compound.[4]

  • Quantification: The absorbance of the unknown sample is measured, and its concentration is determined from the standard curve.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to an appropriate concentration for measurement.

Visualizing the Analytical Workflows

The following diagrams illustrate the general workflows for each of the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve in Volatile Solvent Derivatization Derivatization (if needed) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis MassSpectrum Obtain Mass Spectrum MassAnalysis->MassSpectrum Identification Identify & Quantify MassSpectrum->Identification UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Dissolution Dissolve Sample Absorbance Measure Absorbance Dissolution->Absorbance StdPrep Prepare Standard Curve Concentration Determine Concentration StdPrep->Concentration Wavelength Select λmax Wavelength->Absorbance Absorbance->Concentration

References

A Comparative Guide to the Antioxidant Potential of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of various substituted phenols, supported by experimental data. It is designed to assist researchers in understanding the structure-activity relationships that govern the antioxidant capacity of these compounds and to provide detailed methodologies for common antioxidant assays.

Structure-Activity Relationship of Substituted Phenols

The antioxidant activity of substituted phenols is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) groups, as well as the nature and location of other substituents on the aromatic ring, play a crucial role in their ability to scavenge free radicals. Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical, followed by proton transfer.[1]

Key structural features influencing antioxidant activity include:

  • Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups leads to greater antioxidant activity.

  • Position of Hydroxyl Groups: Ortho and para-dihydroxyphenols (catechol and hydroquinone derivatives) exhibit higher antioxidant activity than meta-dihydroxyphenols (resorcinol derivatives). This is attributed to the ability to form stable semiquinone radicals through intramolecular hydrogen bonding or resonance stabilization.

  • Electron-Donating Substituents: The presence of electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring enhances the antioxidant activity by increasing the electron density on the hydroxyl group, which facilitates hydrogen or electron donation.

  • Electron-Withdrawing Substituents: Conversely, electron-withdrawing groups (e.g., carboxyl, nitro) tend to decrease antioxidant activity.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its interaction with free radicals, potentially reducing antioxidant activity.

Comparative Antioxidant Activity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for various substituted phenols from different antioxidant assays. A lower IC50 value indicates a higher antioxidant potential.

Table 1: IC50 Values from DPPH Radical Scavenging Assay

CompoundSubstituentsIC50 (µM)Reference
Phenol-> 1000[2]
Catechol2-OH4.03[2]
Resorcinol3-OH> 1000[2]
Hydroquinone4-OH8.85[2]
Guaiacol2-OCH345.2[3]
4-Methylcatechol4-CH3, 1,2-diOH3.1[3]
Gallic Acid3,4,5-triOH, 1-COOH4.8[4]
Caffeic Acid3,4-diOH, -CH=CHCOOH8.8[4]
Ferulic Acid4-OH, 3-OCH3, -CH=CHCOOH23.5[4]
Vanillic Acid4-OH, 3-OCH3, 1-COOH48.7[4]

Table 2: IC50 Values from ABTS Radical Scavenging Assay

CompoundSubstituentsIC50 (µM)Reference
Gallic Acid3,4,5-triOH, 1-COOH1.03[5]
Caffeic Acid3,4-diOH, -CH=CHCOOH1.59[5]
(+)-Catechin Hydrate-3.12[5]
Quercetin-1.89[5]
Kaempferol-3.70[5]
Rutin Hydrate-4.68[5]
3,5-Dihydroxybenzoic Acid3,5-diOH, 1-COOH6.2[4]
3,4-Dihydroxybenzoic Acid3,4-diOH, 1-COOH8.5[4]
Syringic Acid4-OH, 3,5-diOCH3, 1-COOH10.2[4]
Vanillic Acid4-OH, 3-OCH3, 1-COOH15.8[4]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color is measured spectrophotometrically.[6][7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (substituted phenols)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control in the same solvent.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8][9][10]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control.

  • Reaction: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is calculated from the plot of inhibition percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1][11][12][13][14]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Positive control (e.g., Trolox, FeSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control.

  • Reaction: In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample concentration.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Hydroxyl Radical (•OH) Scavenging Assay

This assay is based on the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals can then be detected by a scavenger molecule that produces a colored or fluorescent product. The presence of an antioxidant will reduce the formation of this product.[15][16][17]

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Ferrous sulfate (FeSO₄) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Deoxyribose or Safranin O (as a detector molecule)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Test compounds

  • Positive control (e.g., Mannitol)

  • Spectrophotometer or Fluorometer

Procedure (using Deoxyribose):

  • Reaction Mixture: In a test tube, mix the test compound at various concentrations, 1 mM deoxyribose, 0.2 mM FeSO₄, and 10 mM H₂O₂ in a phosphate buffer. The total volume is typically 1 mL.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Stopping the Reaction: Add 1 mL of 2.8% TCA and 1 mL of 1% TBA to the mixture.

  • Color Development: Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

  • Measurement: After cooling, measure the absorbance at 532 nm.

  • Calculation: The hydroxyl radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without the test compound) and A_sample is the absorbance in the presence of the test compound.

Visualization of Experimental Workflow and Antioxidant Mechanisms

The following diagrams illustrate a general workflow for assessing the antioxidant potential of substituted phenols and the primary mechanisms of their action.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Phenols Substituted Phenols Solutions Preparation of Stock Solutions Phenols->Solutions Dilutions Serial Dilutions Solutions->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP OH_Scavenging Hydroxyl Radical Scavenging Assay Dilutions->OH_Scavenging Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance OH_Scavenging->Absorbance Inhibition Calculation of % Inhibition Absorbance->Inhibition IC50 Determination of IC50 Values Inhibition->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for assessing the antioxidant potential of substituted phenols.

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer - Proton Transfer (SET-PT) Phenol_HAT Phenol (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl + R• Radical_HAT Free Radical (R•) Neutralized Neutralized Radical (RH) Radical_HAT->Neutralized + Ar-OH Phenol_SET Phenol (Ar-OH) Phenol_Radical_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Radical_Cation + R• (SET) Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical_SET->Radical_Anion + Ar-OH (SET) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol_Radical_Cation->Phenoxyl_Radical - H⁺ (PT) Protonated_Anion Protonated Anion (RH) Radical_Anion->Protonated_Anion + H⁺ (PT)

Caption: Primary mechanisms of antioxidant action by phenolic compounds.

References

Assessing the Specificity of 2-Nitro-5-piperidinophenol's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 2-Nitro-5-piperidinophenol. While the molecule incorporates structural motifs—a nitrophenol group and a piperidine ring—that are present in a wide array of biologically active compounds, experimental data detailing its specific effects, mechanism of action, and potential therapeutic targets are not publicly available. This guide, therefore, aims to provide a comparative framework based on the known activities of its constituent chemical classes, offering insights into its potential biological profile and outlining the necessary experimental approaches to ascertain its specificity.

Introduction to this compound

This compound is a synthetic organic compound featuring a phenol ring substituted with both a nitro group and a piperidine moiety. The presence of the electron-withdrawing nitro group and the saturated heterocyclic piperidine ring suggests the potential for a range of pharmacological activities. Generally, compounds containing a piperidine ring are known to exhibit diverse biological effects, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, various nitro-aromatic compounds have been investigated for a spectrum of bioactivities, often linked to their ability to undergo redox cycling.[2][3]

Comparative Landscape: Potential Biological Activities

Given the absence of direct experimental evidence for this compound, a comparative analysis must be drawn from related compounds.

Table 1: Potential Biological Activities Based on Structural Analogs and Constituent Moieties

Biological ActivityRationale Based on Structural FeaturesPotential Comparative Compounds
Antimicrobial The piperidine nucleus is a common feature in many antibacterial and antifungal agents.[4] Nitroaromatic compounds can also exhibit antimicrobial effects through the generation of reactive nitrogen species.[2]Piperine (from black pepper), various synthetic piperidine-containing antibiotics.
Anti-inflammatory Certain piperidine derivatives have demonstrated anti-inflammatory properties.[1]Meperidine (analgesic with some anti-inflammatory action), other proprietary piperidine-based anti-inflammatory drugs.
Antioxidant Phenolic compounds are well-known for their antioxidant and radical scavenging activities.Butylated hydroxytoluene (BHT), Trolox, other phenolic antioxidants.
CNS Activity The piperidine scaffold is present in numerous centrally acting drugs, including analgesics and antipsychotics. One vendor suggests its use as an intermediate for CNS drug development.Fentanyl, Risperidone, other piperidine-containing neuroleptics.

Experimental Protocols for Specificity Assessment

To rigorously assess the biological specificity of this compound, a systematic experimental approach is required. The following protocols outline key assays to determine its primary biological effects and off-target activities.

1. Initial Broad-Spectrum Bioactivity Screening:

  • Objective: To identify the general biological activities of the compound.

  • Methodology:

    • Antimicrobial Assays: Broth microdilution or disk diffusion assays against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Cytotoxicity Assays: MTT or LDH release assays on a panel of cancerous and non-cancerous cell lines to determine general toxicity and potential anti-proliferative effects.

    • Antioxidant Assays: DPPH or ABTS radical scavenging assays to evaluate direct antioxidant capacity.

    • Receptor Binding Assays: A broad panel of receptor binding assays (e.g., GPCRs, ion channels) to identify potential molecular targets.

2. Target Identification and Validation:

  • Objective: To identify the specific molecular target(s) responsible for any observed bioactivity.

  • Methodology:

    • Enzyme Inhibition Assays: If the initial screen suggests a particular pathway is affected, specific enzyme inhibition assays should be conducted. For example, if anti-inflammatory activity is observed, cyclooxygenase (COX-1/COX-2) inhibition assays would be relevant.

    • Affinity Chromatography: Immobilize this compound on a solid support to pull down interacting proteins from cell lysates, followed by identification via mass spectrometry.

    • Thermal Shift Assays: To confirm direct binding of the compound to a purified target protein.

3. Specificity and Selectivity Profiling:

  • Objective: To determine the compound's selectivity for its primary target versus other related and unrelated targets.

  • Methodology:

    • Panel Screening: Test the compound against a panel of related enzymes or receptors to assess its selectivity. For example, if it inhibits a specific kinase, it should be tested against a broad kinase panel.

    • Dose-Response Studies: Conduct detailed dose-response curves for the primary target and any identified off-targets to determine the therapeutic window.

Visualizing Experimental Workflows and Potential Pathways

To guide the research process, the following diagrams illustrate a logical workflow for assessing biological specificity and a hypothetical signaling pathway that could be investigated based on the compound's structural features.

experimental_workflow Experimental Workflow for Specificity Assessment cluster_screening Phase 1: Broad-Spectrum Screening cluster_target_id Phase 2: Target Identification & Validation cluster_specificity Phase 3: Specificity & Selectivity Profiling cluster_conclusion Conclusion screening Initial Bioactivity Screening (Antimicrobial, Cytotoxicity, Antioxidant, Receptor Binding) target_id Target Identification (Enzyme Assays, Affinity Chromatography) screening->target_id Identified Activity target_val Target Validation (Thermal Shift Assay, Knockdown/Overexpression) target_id->target_val Putative Target specificity Selectivity Profiling (Panel Screening, Dose-Response) target_val->specificity Validated Target off_target Off-Target Identification specificity->off_target conclusion Specificity Profile of This compound specificity->conclusion off_target->conclusion

Caption: A logical workflow for the systematic assessment of this compound's biological specificity.

hypothetical_pathway Hypothetical Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (p38, JNK, ERK) adaptor->kinase_cascade transcription_factor NF-κB Activation adaptor->transcription_factor gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) kinase_cascade->gene_expression transcription_factor->gene_expression compound This compound compound->kinase_cascade Inhibition? compound->transcription_factor Inhibition?

Caption: A hypothetical inflammatory pathway potentially modulated by this compound.

Conclusion

The biological specificity of this compound remains to be elucidated through rigorous experimental investigation. While its chemical structure suggests potential antimicrobial, anti-inflammatory, antioxidant, and CNS activities, a comprehensive screening and target identification process is necessary to define its pharmacological profile. The provided experimental framework and hypothetical pathway visualizations offer a roadmap for future research to uncover the specific biological functions of this compound and to assess its potential as a therapeutic agent. Without such data, any claims regarding its activity and specificity would be purely speculative.

References

A Comparative Guide to the Metabolic Stability of 2-Nitro-5-piperidinophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the metabolic stability of 2-Nitro-5-piperidinophenol is limited. This guide provides a comparative analysis based on data from structurally related analogs to infer the potential metabolic fate and stability of this compound. The analogs are grouped based on shared structural motifs: nitrophenols and piperidinyl-aromatics.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1] Understanding the metabolic stability of a compound like this compound, which contains a nitrophenol and a piperidine moiety, is essential for predicting its pharmacokinetic profile. This guide explores the expected metabolic pathways and compares the stability of compounds with similar structural features. The metabolic stability of the piperidine scaffold is highly dependent on the functionalization at positions adjacent to the nitrogen atom.[2]

Comparative Analysis of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[3] The key parameters measured are the half-life (t½) and the intrinsic clearance (Clint), which is the volume of liver blood cleared of the drug per unit of time.[4]

Table 1: Metabolic Stability of Representative Analogs in Human Liver Microsomes (HLM)

Compound ClassAnalog ExampleStructureHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Primary Metabolic Pathways
Nitrophenol p-NitrophenolData not availableData not availableHydroxylation, Nitroreduction, Glucuronidation, Sulfation[5]
Nitrophenol Tolcapone~30ModerateNitroreduction, Methylation, Glucuronidation[6]
Piperidinyl-Aromatic CleboprideData not available50N-dealkylation[7]
Piperidinyl-Aromatic Lorcainide27.9 (for N-dealkylation)159N-dealkylation, Aromatic hydroxylation[7]
Piperidinyl-Aromatic Haloperidol~120LowN-dealkylation, Carbonyl reduction

Note: The data presented are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies.

Predicted Metabolic Pathways for this compound

Based on its structure, this compound is susceptible to several metabolic transformations:

  • Phase I Metabolism:

    • Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This process can be catalyzed by cytochrome P450 enzymes and other reductases.[6]

    • Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation at various positions, including N-dealkylation (if substituted on the nitrogen), and hydroxylation of the carbon atoms in the ring. These reactions are primarily mediated by CYP enzymes.[8]

    • Aromatic Hydroxylation: The phenolic ring can be further hydroxylated.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (mediated by UGTs) or sulfate (mediated by SULTs), which significantly increases water solubility and facilitates excretion.[9]

The following diagram illustrates these potential metabolic pathways.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s, Reductases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound Nitroreduction_Metabolites Nitroso, Hydroxylamino, Amino Metabolites This compound->Nitroreduction_Metabolites Nitroreductases Piperidine_Oxidation Hydroxylated Piperidine Metabolites This compound->Piperidine_Oxidation CYP450 Aromatic_Hydroxylation Catechol Metabolites This compound->Aromatic_Hydroxylation CYP450 Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates This compound->Sulfate_Conjugates SULTs Nitroreduction_Metabolites->Glucuronide_Conjugates UGTs Piperidine_Oxidation->Glucuronide_Conjugates UGTs Aromatic_Hydroxylation->Glucuronide_Conjugates UGTs

Potential metabolic pathways of this compound.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound and positive control compounds (e.g., dextromethorphan for high clearance, verapamil for intermediate clearance)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or control compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.[10]

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

The following diagram outlines the workflow for this experimental protocol.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis A Prepare Reagents (Microsomes, Compound, NADPH) B Mix Microsomes and Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Terminate Reaction with Acetonitrile E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Quantification G->H I Calculate t½ and Clint H->I

Workflow for in vitro microsomal stability assay.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitro-5-piperidinophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Nitro-5-piperidinophenol, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on available safety data, this compound is a solid, crystalline substance that is yellow in appearance[1].

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Physical StateSolid Crystalline[1]
AppearanceYellow[1]
Melting Point68 - 70 °C / 154.4 - 158 °F[1]
Molecular FormulaC₁₁H₁₄N₂O₃[2]
Molecular Weight222.24[2]

Disposal Workflow

The proper disposal of this compound should be managed as hazardous chemical waste. The following workflow provides a step-by-step process for its safe disposal.

Figure 1: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.

1. Waste Characterization and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, segregate it from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

2. Waste Container Selection and Labeling:

  • Select a robust, leak-proof container with a secure, screw-top lid that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • The container must be in good condition, free of cracks or leaks.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

    • An indication of the hazards (e.g., "Toxic").

3. Accumulation and Storage:

  • Keep the waste container closed except when adding waste.

  • Store the container in a designated satellite accumulation area that is at or near the point of generation.

  • Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

4. Final Disposal Procedure:

  • Do not dispose of this compound down the sink or in the regular trash.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Maintain records of the disposal, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.